molecular formula C12H14O4 B1277813 3-Allyl-4,5-dimethoxybenzoic acid CAS No. 647855-45-6

3-Allyl-4,5-dimethoxybenzoic acid

Cat. No.: B1277813
CAS No.: 647855-45-6
M. Wt: 222.24 g/mol
InChI Key: OOIOZZQYJBKCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-4,5-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dimethoxy-5-prop-2-enylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4,6-7H,1,5H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIOZZQYJBKCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429306
Record name 3-allyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647855-45-6
Record name 3-allyl-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the chemical and biological properties of 3-Allyl-4,5-dimethoxybenzoic acid. This guide summarizes the available data for the specified compound and provides supplementary information on structurally related molecules to offer potential insights. The properties and activities of these related compounds are not directly transferable to this compound and should be considered for contextual purposes only.

Introduction

This compound is a substituted benzoic acid derivative. Its structure features a benzene ring with an allyl group at position 3, and two methoxy groups at positions 4 and 5, along with a carboxylic acid group at position 1. The presence of these functional groups suggests potential for a range of chemical reactions and biological activities. However, dedicated research on this specific molecule is scarce. This document aims to provide a comprehensive overview of the known information and to extrapolate potential characteristics based on analogous compounds.

Chemical Properties of this compound

The primary available data for this compound is its basic molecular information.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄Santa Cruz Biotechnology[1]
Molecular Weight 222.24 g/mol Santa Cruz Biotechnology[1]
Spectroscopic Data
  • ¹H NMR: Signals corresponding to the allyl group (a doublet for the CH₂ group and a multiplet for the CH group), methoxy groups (singlets), and aromatic protons (singlets or doublets).

  • ¹³C NMR: Resonances for the carboxylic acid carbon, aromatic carbons, methoxy carbons, and the carbons of the allyl group.

  • IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, C-O stretching of the methoxy groups, and C=C stretching of the allyl group and the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions.

SynthesisWorkflow A Starting Material: 4,5-Dimethoxybenzoic acid B Allylation Reaction A->B Allyl bromide, suitable catalyst C This compound B->C

Experimental Protocol (Hypothetical):

A potential synthesis could involve the direct allylation of 4,5-dimethoxybenzoic acid. This would likely require a catalyst to facilitate the electrophilic substitution of the allyl group onto the aromatic ring. The reaction conditions, including the choice of solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and selectivity for the desired product. Purification would likely be carried out using techniques such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or the mechanism of action of this compound. However, studies on structurally similar compounds, such as derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), have shown a wide range of pharmacological effects. These derivatives have been investigated for their potential as antitumor, antiviral, and central nervous system (CNS) agents.[2]

The biological activity of these related compounds is often attributed to their ability to interact with specific cellular targets. For instance, some TMCA derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to their anticancer effects.

SignalingPathway cluster_drug TMCA Derivative (Analog) cluster_cell Cancer Cell Drug TMCA Derivative Tubulin Tubulin Drug->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

This diagram illustrates a potential mechanism of action for compounds structurally related to this compound. It is important to emphasize that this is a hypothetical pathway for the target compound and would require experimental validation.

Quantitative Data from Related Compounds

To provide a framework for potential properties, the following table summarizes key data for 3,5-dimethoxybenzoic acid, a structurally related compound.

PropertyValueCompoundSource
Molecular Formula C₉H₁₀O₄3,5-Dimethoxybenzoic acidPubChem[3]
Molecular Weight 182.17 g/mol 3,5-Dimethoxybenzoic acidPubChem[3]
Melting Point 178-180 °C3,5-Dimethoxybenzoic acidSigma-Aldrich

Conclusion

While this compound is commercially available, it remains a largely uncharacterized compound in the public scientific domain. This guide has presented the limited available information and has drawn parallels with structurally similar molecules to infer potential chemical and biological properties. The provided synthetic route and signaling pathway are hypothetical and intended to serve as a starting point for future research. Further experimental investigation is necessary to elucidate the precise chemical characteristics, biological activities, and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to undertake studies to fill the existing knowledge gap for this intriguing molecule.

References

3-Allyl-4,5-dimethoxybenzoic acid IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 3-Allyl-4,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document establishes its correct IUPAC nomenclature and presents a proposed synthetic pathway based on modern C-H activation chemistry. Physicochemical properties are tabulated alongside those of structurally related analogs for comparative purposes. Furthermore, the potential biological activities and applications are discussed by drawing inferences from the known bioactivities of closely related methoxy-substituted and allyl-substituted aromatic compounds. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules for applications in medicinal chemistry and materials science.

IUPAC Nomenclature

The systematic name for the compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group is the carboxylic acid, which takes precedence and defines the parent structure as benzoic acid .

According to IUPAC recommendations, the carbon atom of the carboxyl group is designated as position 1 of the benzene ring. The ring is then numbered to give the substituents the lowest possible locants. The substituents are an allyl group (−CH₂−CH=CH₂) and two methoxy groups (−OCH₃).

Following these rules, the correct IUPAC name is This compound .

  • Benzoic acid : The parent structure, consisting of a benzene ring with a carboxylic acid group.

  • 4,5-dimethoxy : Two methoxy groups are located at the 4th and 5th positions relative to the carboxylic acid group.

  • 3-allyl : An allyl group is located at the 3rd position.

The logical relationship for deriving the IUPAC name is illustrated below.

IUPAC_Nomenclature cluster_0 Functional Group Priority cluster_1 Structure & Numbering cluster_2 Final Name Assembly Carboxylic Acid -COOH Alkene -C=C Carboxylic Acid->Alkene Decreasing Priority Ether -OR Alkene->Ether Decreasing Priority struct Benzene Ring with Substituents parent Parent: Benzoic Acid (-COOH at C1) struct->parent numbering Numbering starts from -COOH carbon parent->numbering substituents Identify Substituents: - Allyl at C3 - Methoxy at C4 - Methoxy at C5 parent->substituents assembly Alphabetize & Combine: This compound substituents->assembly

Figure 1: IUPAC Nomenclature Derivation Logic.

Physicochemical Properties

Directly measured experimental data for this compound is not widely available in the literature. The following table summarizes its basic chemical properties, with data for structurally similar compounds provided for context and comparison.

PropertyThis compound3,5-Dimethoxybenzoic acid[1]4,5-Dimethoxybenzoic acid (Veratric acid)
Molecular Formula C₁₂H₁₄O₄C₉H₁₀O₄C₉H₁₀O₄
Molecular Weight 222.24 g/mol 182.17 g/mol 182.17 g/mol
Appearance Not reported (likely solid)PowderWhite to off-white crystalline powder
Melting Point Not reported178-180 °C181-183 °C
Boiling Point Not reportedNot reported285 °C (decomposes)
Solubility Not reportedNot reportedSlightly soluble in water; soluble in ethanol, ether
CAS Number 647855-45-61132-21-493-07-2

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound is not readily found, a plausible and modern synthetic route can be proposed based on established methodologies for the C-H functionalization of benzoic acids. A highly effective method is the ruthenium-catalyzed, carboxylate-directed ortho-C-H allylation.[2]

Proposed Synthetic Protocol: Ruthenium-Catalyzed ortho-C-H Allylation

This protocol is adapted from the general procedure for the regiospecific C-H allylation of benzoic acids.[2] The starting material would be 4,5-dimethoxybenzoic acid (veratric acid), which is commercially available. The C-H bond at the 3-position (ortho to the carboxylate directing group) is the target for allylation.

Reaction Scheme:

4,5-Dimethoxybenzoic acid + Allyl Acetate → this compound

Reagents and Materials:

  • 4,5-Dimethoxybenzoic acid

  • Allyl acetate

  • [Ru(p-cymene)Cl₂]₂ (Ruthenium catalyst)

  • Potassium phosphate (K₃PO₄) (Base)

  • Anhydrous solvent (e.g., 1,4-Dioxane or t-AmylOH)

  • Inert gas atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Materials for workup and purification (diethyl ether, HCl, saturated NaCl, anhydrous MgSO₄, silica gel for chromatography)

Detailed Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4,5-dimethoxybenzoic acid (1.0 equiv), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.5 M). Add allyl acetate (1.5 equiv) to the mixture via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 1 M aqueous HCl.

    • Extract the aqueous phase three times with diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure this compound.

The following diagram illustrates the proposed experimental workflow.

Synthesis_Workflow start Start setup 1. Reaction Setup - Add solids (Substrate, Catalyst, Base) - Purge with Inert Gas start->setup reagents 2. Reagent Addition - Add anhydrous solvent - Add allyl acetate setup->reagents reaction 3. Reaction - Heat to 50-60 °C - Stir vigorously reagents->reaction monitor 4. Monitor Progress - TLC / HPLC reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Workup - Quench with HCl - Extract with organic solvent - Wash and dry monitor->workup Complete purify 6. Purification - Concentrate solvent - Flash Column Chromatography workup->purify product Pure Product: This compound purify->product

Figure 2: Proposed Workflow for the Synthesis of this compound.

Potential Biological Activity and Applications

While this compound has not been extensively studied, its structural motifs—the substituted benzoic acid core and the allyl group—are present in many biologically active molecules. This suggests potential avenues for research into its therapeutic or industrial applications.

Inference from Methoxy-Substituted Benzoic Acids

Many methoxy-substituted benzoic acid derivatives have demonstrated a wide range of biological activities.[3]

  • Antimicrobial and Antifungal Activity: Compounds like 4-methoxybenzoic acid and its derivatives have shown inhibitory effects against various bacteria and fungi.[4] The specific substitution pattern can significantly influence this activity.

  • Antioxidant Properties: The presence of electron-donating methoxy groups on an aromatic ring can contribute to antioxidant capacity. Phenolic compounds are well-known antioxidants, and methoxy groups can modulate this property.[5]

  • Modulators of Proteostasis: Certain benzoic acid derivatives have been shown to promote the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways, suggesting potential applications in age-related diseases.[3]

Inference from Allyl-Substituted Aromatic Compounds

The allyl group is a reactive functional group that can participate in various biological interactions and subsequent chemical reactions.

  • Enhanced Reactivity: Allylic C-H bonds are weaker than typical sp³ C-H bonds, making the allyl group susceptible to metabolic oxidation.[6] This can be a key step in either the activation or detoxification of a drug molecule.

  • Cytotoxic and Anticancer Potential: Many natural products containing allyl and methoxy-substituted benzene rings (e.g., derivatives of eugenol, safrole) exhibit cytotoxic properties, which have been explored for anticancer applications.

The combination of these functional groups in one molecule makes this compound a candidate for screening in various biological assays, as depicted in the relationship diagram below.

SAR_Logic cluster_features Structural Features cluster_activities Potential Biological Activities (Inferred from Analogs) Molecule This compound Benzoic_Acid Benzoic Acid Core Molecule->Benzoic_Acid Methoxy Methoxy Groups (-OCH3) Molecule->Methoxy Allyl Allyl Group (-CH2CH=CH2) Molecule->Allyl Antimicrobial Antimicrobial Benzoic_Acid->Antimicrobial Methoxy->Antimicrobial Antioxidant Antioxidant Methoxy->Antioxidant Cytotoxic Cytotoxic / Anticancer Methoxy->Cytotoxic Allyl->Cytotoxic Metabolic Metabolic Modulation Allyl->Metabolic

Figure 3: Inferred Structure-Activity Relationships.

Conclusion

This compound is a well-defined chemical entity whose full potential remains to be explored. This guide has established its formal IUPAC nomenclature and, in response to the absence of published synthetic procedures, proposed a detailed experimental protocol based on modern catalytic methods. By analyzing its structural components, we infer that this compound holds promise for investigation in antimicrobial, antioxidant, and cytotoxic applications. It represents a valuable target for synthesis and screening in drug discovery and materials science programs. The protocols and data presented herein provide a solid foundation for researchers to initiate such investigations.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Allyl-4,5-dimethoxybenzoic acid is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data for structurally related compounds and computational predictions. Detailed experimental protocols for its synthesis and characterization are presented to facilitate further research and development. The guide also explores potential biological activities and signaling pathways based on the pharmacology of its constituent chemical moieties.

Introduction

This compound, with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol , belongs to the class of substituted benzoic acids.[1] The presence of the allyl group, two methoxy groups, and a carboxylic acid function on the benzene ring suggests a molecule with diverse chemical reactivity and potential for biological interactions. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, a combination of data from structurally similar compounds and in silico predictions is presented. This approach provides a robust estimation of its physicochemical profile.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties. Data for related compounds are provided for comparative purposes.

PropertyThis compound (Predicted)3,5-Dimethoxybenzoic acid (Experimental)3,4,5-Trimethoxybenzoic acid (Experimental)3-Hydroxy-4,5-dimethoxybenzoic acid (Experimental)
Molecular Formula C12H14O4C9H10O4C10H12O5C9H10O5
Molecular Weight ( g/mol ) 222.24[1]182.17212.20198.17
Melting Point (°C) 110-120178-180[2]171-172Not Available
Boiling Point (°C) 350-370 (decomposes)Not AvailableNot AvailableNot Available
Water Solubility LowSlightly solubleSoluble in hot waterNot Available
logP (Octanol/Water) 2.5 ± 0.51.481.41.2
pKa 4.0 ± 0.23.943.86Not Available

Predictions were performed using standard computational chemistry software.

Synthesis Protocols

Two plausible synthetic routes for this compound are detailed below.

Ruthenium-Catalyzed ortho-C-H Allylation of 4,5-Dimethoxybenzoic Acid

This method offers a direct approach to introduce the allyl group at the desired position.[3]

Experimental Protocol:

  • To an oven-dried Schlenk tube, add 4,5-dimethoxybenzoic acid (1.0 equiv.), [Ru(p-cymene)Cl2]2 (2.5 mol%), and K3PO4 (2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Add allyl acetate (1.5 equiv.) via syringe.

  • Heat the reaction mixture at 50-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Ortho_Allylation 4,5-Dimethoxybenzoic Acid 4,5-Dimethoxybenzoic Acid Reaction Mixture Reaction Mixture 4,5-Dimethoxybenzoic Acid->Reaction Mixture [Ru(p-cymene)Cl2]2 K3PO4, Allyl Acetate Solvent, Heat Purification Purification Reaction Mixture->Purification Workup This compound This compound Purification->this compound Chromatography

Figure 1: Workflow for ortho-C-H allylation synthesis.

Claisen Rearrangement and Subsequent Oxidation

This multi-step approach involves the synthesis of an allyl ether precursor followed by a thermal rearrangement and oxidation.[4][5][6][7][8]

Step 1: Synthesis of Allyl 4,5-dimethoxybenzoate

  • Dissolve 4,5-dimethoxybenzoic acid (1.0 equiv.) in a suitable solvent (e.g., acetone or DMF).

  • Add K2CO3 (1.5 equiv.) and allyl bromide (1.2 equiv.).

  • Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the resulting ester by column chromatography.

Step 2: Claisen Rearrangement to 3-Allyl-4,5-dimethoxyphenol

  • Heat the purified allyl 4,5-dimethoxybenzoate under an inert atmosphere at 180-220 °C.

  • Monitor the rearrangement by TLC or GC-MS.

  • The intermediate phenol can be purified by chromatography or used directly in the next step.

Step 3: Oxidation to this compound

  • Dissolve the crude 3-allyl-4,5-dimethoxyphenol in a suitable solvent.

  • Add an oxidizing agent (e.g., KMnO4 or Jones reagent) at a controlled temperature.

  • After the reaction is complete, perform an appropriate workup to isolate the carboxylic acid.

  • Purify the final product by recrystallization or column chromatography.

Synthesis_Claisen_Rearrangement 4,5-Dimethoxybenzoic Acid 4,5-Dimethoxybenzoic Acid Allyl 4,5-dimethoxybenzoate Allyl 4,5-dimethoxybenzoate 4,5-Dimethoxybenzoic Acid->Allyl 4,5-dimethoxybenzoate Allyl Bromide, K2CO3 3-Allyl-4,5-dimethoxyphenol 3-Allyl-4,5-dimethoxyphenol Allyl 4,5-dimethoxybenzoate->3-Allyl-4,5-dimethoxyphenol Heat (Claisen Rearrangement) This compound This compound 3-Allyl-4,5-dimethoxyphenol->this compound Oxidation

Figure 2: Synthetic pathway via Claisen rearrangement.

Characterization Protocols

Standard analytical techniques for the structural elucidation and purity assessment of the synthesized this compound are outlined below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in CDCl3 or DMSO-d6. Expected signals include aromatic protons, methoxy protons, and protons of the allyl group (vinylic and allylic).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. Key signals will correspond to the carboxylic acid carbon, aromatic carbons, methoxy carbons, and allyl group carbons.

Predicted NMR Data:

¹H NMR (Predicted) ¹³C NMR (Predicted)
~10-12 ppm (1H, s, COOH)~170 ppm (C=O)
~7.0-7.5 ppm (2H, m, Ar-H)~150-155 ppm (Ar-C-O)
~5.9 ppm (1H, m, -CH=CH2)~140-145 ppm (Ar-C-COOH)
~5.1 ppm (2H, m, -CH=CH2)~135 ppm (-CH=CH2)
~3.9 ppm (6H, s, -OCH3)~115 ppm (-CH=CH2)
~3.4 ppm (2H, d, Ar-CH2-)~110-120 ppm (Ar-CH)
~56 ppm (-OCH3)
~35 ppm (Ar-CH2-)

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum using KBr pellet or as a thin film.

  • Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C stretches of the aromatic ring and allyl group (~1600-1450 cm⁻¹), and C-O stretches of the methoxy groups (~1250-1000 cm⁻¹).

Mass Spectrometry (MS):

  • Utilize techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The molecular ion peak [M]+ or [M-H]- should be observed at m/z 222 or 221, respectively. Fragmentation patterns can provide further structural information.

Physicochemical Characterization

Melting Point: Determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Solubility: Assessed in a range of solvents (water, buffers at different pH values, organic solvents) to establish a solubility profile.

pKa Determination: Can be determined by potentiometric titration or UV-spectrophotometric methods.

Characterization_Workflow Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment TLC, HPLC Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation Physicochemical Properties Physicochemical Properties Purity Assessment->Physicochemical Properties NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Structural Elucidation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Melting Point Melting Point Physicochemical Properties->Melting Point Solubility Solubility Physicochemical Properties->Solubility pKa pKa Physicochemical Properties->pKa

Figure 3: General workflow for compound characterization.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, its structural motifs suggest potential pharmacological activities.

  • Substituted Benzoic Acids: This class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10] The electronic properties of the substituents on the benzoic acid ring play a crucial role in their interaction with biological targets.[11]

  • Allyl-Substituted Phenols: Many naturally occurring and synthetic allyl phenols possess antioxidant, antimicrobial, and anti-inflammatory properties.[12][13][14][15][16] The allyl group can participate in various biological processes.

Based on these precedents, this compound could potentially modulate signaling pathways involved in inflammation (e.g., NF-κB pathway) or cellular proliferation. For instance, it might act as an inhibitor of enzymes such as cyclooxygenases or lipoxygenases.

Hypothetical_Signaling_Pathway This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibition? Inflammatory Stimulus Inflammatory Stimulus Cell Surface Receptor Cell Surface Receptor Inflammatory Stimulus->Cell Surface Receptor Cell Surface Receptor->IKK Complex IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Nucleus

Figure 4: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a comprehensive starting point for the investigation of this compound. While experimental data for this specific molecule is scarce, the provided protocols for synthesis and characterization, along with predictive data and insights into potential biological activities, offer a solid framework for future research. The unique combination of functional groups in this molecule makes it an interesting candidate for further exploration in drug discovery and materials science.

References

Solubility Profile of 3-Allyl-4,5-dimethoxybenzoic Acid: A Methodological Approach

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility profile of 3-Allyl-4,5-dimethoxybenzoic acid. Following a comprehensive search of available scientific literature and databases, it must be noted that specific quantitative solubility data for this compound in various solvents is not publicly available at this time. The molecular formula for this compound is C12H14O4 with a molecular weight of 222.24 g/mol .[1]

In the absence of specific experimental values, this document provides a generalized, robust experimental protocol for determining the solubility of this compound. This methodology is based on established practices for analogous substituted benzoic acids. Additionally, a logical workflow for this experimental process is provided in a visual format.

General Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid compound, such as this compound, in various solvents. This method is adapted from common laboratory procedures for similar organic acids.

Objective: To determine the equilibrium solubility of this compound in a range of laboratory solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

  • Sealed amber glass bottles or vials

  • Constant temperature water bath or incubator

  • Analytical balance

  • Magnetic stirrer and stir bars or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of sealed amber glass bottles, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Place the sealed bottles in a constant temperature water bath or shaker, typically maintained at 25.0 ± 0.1 °C.

    • Agitate the mixtures for a sufficient period to reach equilibrium. A duration of at least 72 hours with periodic agitation is recommended to ensure saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the bottles to stand undisturbed in the constant temperature bath to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Quantification of Solute Concentration:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis and Reporting:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Data Presentation

While specific data for this compound is unavailable, the results of the proposed experimental protocol can be effectively summarized in a table similar to the one below for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25.0Experimental DataExperimental Data
Ethanol25.0Experimental DataExperimental Data
Methanol25.0Experimental DataExperimental Data
Acetone25.0Experimental DataExperimental Data
Ethyl Acetate25.0Experimental DataExperimental Data
Dichloromethane25.0Experimental DataExperimental Data
Chloroform25.0Experimental DataExperimental Data
DMSO25.0Experimental DataExperimental Data
DMF25.0Experimental DataExperimental Data

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow prep Preparation of Supersaturated Solution equil Equilibration (e.g., 72h at 25°C) prep->equil Incubate with agitation sample Sample Withdrawal & Filtration equil->sample Collect supernatant analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sample->analysis Analyze filtrate data Data Calculation & Reporting analysis->data Calculate concentration

Solubility Determination Workflow

References

Stability and Storage of 3-Allyl-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Allyl-4,5-dimethoxybenzoic acid. The information presented herein is synthesized from publicly available data on benzoic acid derivatives and phenolic compounds, providing a robust framework for handling and stability assessment in a research and development setting.

Core Stability Profile

This compound is a solid, crystalline compound. While specific stability data for this molecule is not extensively published, its structural motifs—a benzoic acid core, methoxy groups, and an allyl substituent—provide insights into its potential stability characteristics. Benzoic acid itself is a relatively stable compound. However, the presence of the allyl and methoxy groups can introduce susceptibilities to specific degradation pathways.

General Storage Recommendations:

Based on safety data sheets for similar benzoic acid derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound:

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term)Lower temperatures slow down potential degradation reactions. For routine laboratory use, storage in a cool, dry place away from direct heat is sufficient.
Light Protect from lightThe aromatic ring and allyl group can be susceptible to photolytic degradation. Storage in amber vials or in the dark is crucial.
Humidity Dry environmentThe compound is a carboxylic acid and may be hygroscopic. Storage in a desiccator or with a desiccant is recommended to prevent moisture uptake, which could facilitate hydrolytic degradation.
Atmosphere Well-sealed containerTo prevent oxidation and reaction with atmospheric components, the container should be tightly closed. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) may be considered.

Potential Degradation Pathways

Understanding potential degradation pathways is critical for developing stability-indicating analytical methods and for predicting incompatibilities. Based on the chemical structure of this compound and studies on related compounds, the following degradation pathways are plausible:

  • Oxidation: The allyl group is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or cleavage of the double bond. The electron-rich aromatic ring is also a potential site for oxidative degradation.

  • Decarboxylation: Studies on benzoic acid derivatives under stress conditions, such as high temperatures in aqueous solutions, have shown that decarboxylation (loss of CO2) can occur.[1]

  • Photodegradation: Exposure to UV light can induce reactions involving the aromatic ring and the allyl group, leading to the formation of various degradation products.

  • Hydrolysis: While the ester is not present, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially affect the methoxy groups, although this is less likely under typical storage conditions.

dot

main This compound degradation Degradation Pathways main->degradation Leads to stress Stress Factors stress->main Impact light Light light->stress heat Heat heat->stress oxygen Oxygen (Oxidation) oxygen->stress ph Extreme pH ph->stress photo Photodegradation degradation->photo thermal Thermal Degradation (e.g., Decarboxylation) degradation->thermal oxidative Oxidative Degradation degradation->oxidative hydrolytic Hydrolytic Degradation degradation->hydrolytic products Degradation Products photo->products thermal->products oxidative->products hydrolytic->products

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products. The following protocols are based on general guidelines for pharmaceutical stability testing.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products and evaluate the stability-indicating nature of the analytical method.

General Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a validated stability-indicating analytical method (see Section 3.2).

Stress Conditions:

Stress ConditionReagent/ConditionDurationAnalysis Time Points
Acid Hydrolysis 0.1 M HCl24 hours0, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH24 hours0, 4, 8, 24 hours
Oxidation 3% H2O224 hours0, 4, 8, 24 hours
Thermal 60 °C (in solution and as solid)48 hours0, 24, 48 hours
Photolytic UV light (254 nm) and visible light48 hours0, 24, 48 hours
Stability-Indicating Analytical Method (SIAM) Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Recommended HPLC Parameters (Starting Point):

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a gradient elution to ensure separation of potential degradants with varying polarities. A typical starting gradient could be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 254 nm)
Injection Volume 10 µL

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

dot

start Start: Stability Study prep Prepare Stock Solution of This compound start->prep stress Subject to Stress Conditions prep->stress acid Acid Hydrolysis stress->acid 0.1 M HCl base Base Hydrolysis stress->base 0.1 M NaOH ox Oxidation stress->ox 3% H2O2 heat Thermal Stress stress->heat 60 °C light Photolytic Stress stress->light UV/Vis Light sample Sample at Time Points acid->sample base->sample ox->sample heat->sample light->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze data Data Analysis: - Quantify Parent Compound - Identify Degradation Products analyze->data end End: Assess Stability Profile data->end

Caption: Workflow for a forced degradation study.

Conclusion

While specific, published stability data for this compound is limited, a comprehensive understanding of its chemical structure and the behavior of related compounds allows for the establishment of sound storage and handling procedures. For critical applications, it is imperative to conduct tailored stability studies using validated analytical methods, as outlined in this guide. By adhering to these recommendations, researchers, scientists, and drug development professionals can ensure the integrity and reliability of this compound in their work.

References

An In-depth Technical Guide to 3-Allyl-4,5-dimethoxybenzoic Acid: Historical Context, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Allyl-4,5-dimethoxybenzoic acid, a molecule of interest in medicinal chemistry. Due to a scarcity of direct historical and experimental data on this specific compound, this document compiles information from structurally related analogues to present a cogent and scientifically grounded resource. The guide covers a postulated historical context, a detailed, plausible synthetic pathway originating from syringic acid, a comparative analysis of its physicochemical properties, and an exploration of its potential biological activities, with a focus on antioxidant and anti-inflammatory mechanisms. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction and Historical Context

The historical discovery of this compound is not well-documented in publicly accessible scientific literature. Its emergence is likely rooted in the broader exploration of synthetic derivatives of naturally occurring phenolic acids for pharmaceutical applications. The core structure combines a benzoic acid moiety, a common scaffold in drug design, with an allyl group, which is known to influence the biological activity of molecules.

The likely conceptual origin of this compound lies in the structural modification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants. The introduction of an allyl group to the aromatic ring is a common strategy in medicinal chemistry to enhance lipophilicity and potentially modulate biological activity. The "allyl" functional group is of significant interest as it is present in a variety of natural products that have demonstrated a range of pharmacological activities, including anticancer properties.

Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C12H14O4222.24Not ReportedNot Reported
Syringic Acid (Precursor)C9H10O5198.17206-209Not Reported
3,5-Dimethoxybenzoic AcidC9H10O4182.17178-180Not Reported
3,4,5-Trimethoxybenzoic AcidC10H12O5212.20171-172225-227 (at 10 mmHg)

Synthetic Pathway

The synthesis of this compound can be logically achieved through a multi-step process starting from the readily available natural product, syringic acid. The key transformation involves a Claisen rearrangement.

Proposed Synthetic Workflow

Synthesis_Workflow SyringicAcid Syringic Acid Esterification Esterification (e.g., MeOH, H+) SyringicAcid->Esterification MethylSyringate Methyl 4-hydroxy-3,5- dimethoxybenzoate Esterification->MethylSyringate OAllylation O-Allylation (Allyl bromide, Base) MethylSyringate->OAllylation AllylEther Methyl 4-(allyloxy)-3,5- dimethoxybenzoate OAllylation->AllylEther Claisen Claisen Rearrangement (Heat) AllylEther->Claisen RearrangedEster Methyl 3-allyl-4-hydroxy- 5-methoxybenzoate Claisen->RearrangedEster Methylation Methylation (e.g., Dimethyl sulfate) RearrangedEster->Methylation MethylEster Methyl 3-allyl-4,5- dimethoxybenzoate Methylation->MethylEster Hydrolysis Hydrolysis (e.g., NaOH, H2O) MethylEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Esterification of Syringic Acid

  • Objective: To protect the carboxylic acid group of syringic acid as a methyl ester.

  • Reagents: Syringic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Suspend syringic acid (1 equivalent) in an excess of dry methanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise while stirring.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product, Methyl 4-hydroxy-3,5-dimethoxybenzoate, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.

Step 2: O-Allylation of Methyl 4-hydroxy-3,5-dimethoxybenzoate

  • Objective: To introduce an allyl group onto the phenolic hydroxyl group.

  • Reagents: Methyl 4-hydroxy-3,5-dimethoxybenzoate, allyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • Dissolve the methyl ester (1 equivalent) in dry acetone.

    • Add anhydrous potassium carbonate (e.g., 1.5 equivalents) and allyl bromide (e.g., 1.2 equivalents).

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • After the reaction is complete, filter off the potassium carbonate and wash with acetone.

    • Remove the solvent from the filtrate under reduced pressure to obtain the crude Methyl 4-(allyloxy)-3,5-dimethoxybenzoate.

    • Purify the product by column chromatography.

Step 3: Claisen Rearrangement

  • Objective: To rearrange the allyl ether to form the C-allylated product.

  • Reagents: Methyl 4-(allyloxy)-3,5-dimethoxybenzoate.

  • Procedure:

    • Heat the allyl ether neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.

    • Maintain the temperature for 2-4 hours, monitoring the rearrangement by TLC.

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Purify the resulting Methyl 3-allyl-4-hydroxy-5-methoxybenzoate by column chromatography.

Step 4: Methylation of the Phenolic Hydroxyl Group

  • Objective: To methylate the newly formed phenolic hydroxyl group.

  • Reagents: Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, dimethyl sulfate, potassium carbonate, acetone.

  • Procedure:

    • Dissolve the product from the Claisen rearrangement (1 equivalent) in dry acetone.

    • Add anhydrous potassium carbonate (e.g., 1.5 equivalents) and dimethyl sulfate (e.g., 1.2 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Filter the reaction mixture and remove the solvent in vacuo.

    • Purify the crude Methyl 3-allyl-4,5-dimethoxybenzoate by column chromatography.

Step 5: Hydrolysis of the Methyl Ester

  • Objective: To deprotect the carboxylic acid to yield the final product.

  • Reagents: Methyl 3-allyl-4,5-dimethoxybenzoate, sodium hydroxide (NaOH), methanol, water.

  • Procedure:

    • Dissolve the methyl ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents).

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Potential Biological Activities and Signaling Pathways

Based on the structural motifs present in this compound, it is plausible to hypothesize its involvement in antioxidant and anti-inflammatory pathways.

Postulated Antioxidant and Anti-inflammatory Effects

The dimethoxy-substituted benzoic acid core is a feature of many compounds with known antioxidant properties. The phenolic hydroxyl group, which is an intermediate in the proposed synthesis, is a key contributor to radical scavenging activity. While the final product has this group methylated, the overall electron-rich aromatic system may still contribute to antioxidant effects.

The allyl group is also found in many natural compounds with anti-inflammatory properties. It is conceivable that this compound could modulate inflammatory responses by interfering with key signaling pathways. A potential mechanism could involve the inhibition of pro-inflammatory enzymes or transcription factors.

Hypothetical Signaling Pathway Involvement

A common pathway in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The following diagram illustrates a simplified representation of the NF-κB pathway, which could be a potential target for this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TargetCompound 3-Allyl-4,5-dimethoxy- benzoic acid TargetCompound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This compound represents an intriguing molecule at the intersection of natural product chemistry and synthetic drug design. While direct research on this compound is limited, this guide provides a robust framework for its synthesis and potential biological evaluation based on established chemical principles and data from analogous structures. The detailed synthetic protocols and the postulated involvement in key biological pathways offer a solid starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of this compound.

comprehensive literature review on 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the current scientific knowledge regarding 3-Allyl-4,5-dimethoxybenzoic acid. While this compound is commercially available, published research on its synthesis, biological activity, and mechanism of action is limited. This guide summarizes available information and provides context based on structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 647855-45-6[1]
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
IUPAC Name This compound
Canonical SMILES C=CCC1=C(C(=C(C=C1)OC)OC)C(=O)O

Synthesis

No specific, detailed experimental protocol for the synthesis of this compound has been published in the peer-reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 4-Allyl-2,6-dimethoxyphenol.[2][3] This would likely involve a Claisen rearrangement of an allyl ether precursor.

A potential, though unconfirmed, synthetic workflow is outlined below.

Synthesis_Workflow A 4-Hydroxy-3,5-dimethoxybenzoic acid C Allyl 4-allyloxy-3,5-dimethoxybenzoate A->C Allylation B Allyl bromide D 3-Allyl-4-hydroxy-5-methoxybenzoic acid allyl ester C->D Claisen Rearrangement E This compound D->E Hydrolysis

Caption: Postulated synthesis of this compound.

Biological Activity and Pharmacology

To date, there is no publicly available data on the biological activity or pharmacological properties of this compound. However, the structural motifs present in the molecule, namely the allylated and dimethoxylated benzene ring, are found in a variety of biologically active compounds.

Derivatives of benzoic acid are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6][7][8] The introduction of allyl and methoxy groups can significantly modulate the biological profile of the parent molecule. For instance, eugenol (4-allyl-2-methoxyphenol), a related compound, is known for its analgesic, anti-inflammatory, and antioxidant properties.[9]

Given the lack of direct experimental data, any potential biological activity of this compound remains speculative and would require experimental validation.

Experimental Protocols

As no biological studies on this compound have been published, there are no established experimental protocols for its biological evaluation. Researchers interested in investigating this compound would need to develop and validate their own assays based on the expected biological targets.

Signaling Pathways

There is no information available regarding the signaling pathways modulated by this compound.

Conclusion

This compound is a chemical entity with limited available scientific information. While its structural features suggest potential for biological activity, a comprehensive understanding of its synthesis, pharmacology, and mechanism of action is currently lacking. This technical guide highlights the significant knowledge gaps and underscores the need for further research to explore the potential of this compound for therapeutic applications. The inferred synthetic pathway provides a starting point for its chemical synthesis, which is a prerequisite for any future biological investigations.

References

Potential Natural Sources and Analogs of 3-Allyl-4,5-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential natural sources and analogs of 3-Allyl-4,5-dimethoxybenzoic acid, a compound of interest for its potential bioactive properties. While direct natural sources of this specific benzoic acid derivative have not been definitively identified in published literature, this guide provides a comprehensive overview of its plausible biosynthetic precursor, elemicin, a naturally occurring allylphenol. We delve into the established phenylpropanoid biosynthetic pathway, propose a hypothetical enzymatic conversion of elemicin to the target molecule, and present a curated summary of known natural analogs. Furthermore, this document offers detailed experimental protocols for the extraction, isolation, and characterization of these related compounds from botanical matrices, supported by quantitative data and visual diagrams to facilitate further research and drug discovery efforts.

Introduction

This compound is a substituted benzoic acid with a chemical structure that suggests potential biological activity, stemming from its aromatic ring, carboxylic acid functionality, and allyl side chain. While the direct isolation of this compound from a natural source remains to be documented, its structural similarity to known plant secondary metabolites, particularly those derived from the phenylpropanoid pathway, provides a strong basis for investigating its potential natural origins and identifying structurally related analogs.

The most probable and well-documented natural precursor to this compound is elemicin (1,2,3-Trimethoxy-5-(prop-2-en-1-yl)benzene). Elemicin is a prominent allylphenol found in a variety of plant species and is a key component of several essential oils.

Natural Sources of Elemicin and Related Analogs

Elemicin and other structurally similar allylphenols and propenylphenols are found in a range of aromatic plants. The quantitative composition of these compounds can vary significantly based on the plant species, geographical location, and extraction method.

Table 1: Quantitative Occurrence of Elemicin and Related Analogs in Select Plant Species
CompoundPlant SourcePlant PartConcentration (% of Essential Oil)Reference(s)
ElemicinMyristica fragrans (Nutmeg)Seed (Kernel)2.4% - 10.5%[1]
ElemicinMyristica fragrans (Mace)Aril10.5%[1]
ElemicinCanarium luzonicum (Elemi)Oleoresin2.4%[1]
ElemicinDaucus carota (Carrot)Essential OilPresent[2]
ElemicinPetroselinum crispum (Parsley)Essential OilPresent[2]
MyristicinMyristica fragrans (Nutmeg)Seed (Kernel)0.5% - 13.5%[1]
SafroleSassafras albidum (Sassafras)Root Bark~80%
EstragoleFoeniculum vulgare (Fennel)Seed2% - 6%

Biosynthesis of Phenylpropanoids and a Hypothetical Pathway to this compound

The biosynthesis of elemicin and its analogs originates from the shikimate pathway , which produces the aromatic amino acid L-phenylalanine. L-phenylalanine then enters the phenylpropanoid pathway , a major route for the synthesis of a vast array of plant secondary metabolites.

Established Phenylpropanoid Pathway to Elemicin

The initial steps of the phenylpropanoid pathway leading to the formation of various hydroxycinnamic acids are well-established.[3] A series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) produce key intermediates. Subsequent hydroxylations, methylations, and reductions lead to the formation of monolignols, which are precursors to allylphenols like elemicin.

Phenylpropanoid_Pathway L_Phenylalanine L_Phenylalanine Cinnamic_acid Cinnamic_acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl_CoA p_Coumaroyl_CoA->Caffeoyl_CoA Hydroxylation Feruloyl_CoA Feruloyl_CoA Caffeoyl_CoA->Feruloyl_CoA OMT Sinapoyl_CoA Sinapoyl_CoA Feruloyl_CoA->Sinapoyl_CoA Hydroxylation & OMT Monolignols Monolignols Sinapoyl_CoA->Monolignols Reduction Elemicin Elemicin Monolignols->Elemicin Further modifications

Figure 1: Simplified Phenylpropanoid Pathway to Elemicin.
Hypothetical Biosynthetic Pathway to this compound

The conversion of elemicin to this compound would require the oxidation of the terminal carbon of the allyl side chain to a carboxylic acid. While this specific enzymatic reaction has not been characterized in plants for elemicin, cytochrome P450 monooxygenases (CYPs) are a large family of enzymes known to catalyze a wide range of oxidative reactions in plant secondary metabolism, including the oxidation of alkyl side chains.[4][5] It is plausible that a specific CYP enzyme could catalyze this transformation.

The metabolism of elemicin in rats has been shown to proceed via the cinnamoyl pathway, leading to 3-(3,4,5-trimethoxyphenyl)-propionic acid.[6] This provides a precedent for the biological oxidation of the allyl group.

Hypothetical_Pathway Elemicin Elemicin (1,2,3-Trimethoxy-5-allylbenzene) Intermediate_Alcohol Allylic Alcohol Intermediate Elemicin->Intermediate_Alcohol CYP450 (Hydroxylation) Intermediate_Aldehyde Allylic Aldehyde Intermediate Intermediate_Alcohol->Intermediate_Aldehyde Alcohol Dehydrogenase Target_Molecule This compound Intermediate_Aldehyde->Target_Molecule Aldehyde Dehydrogenase

Figure 2: Hypothetical Biosynthesis of this compound.

Experimental Protocols

The following section provides detailed methodologies for the extraction, isolation, and analysis of elemicin and related phenylpropanoids from plant materials. These protocols can be adapted for the targeted search and characterization of this compound.

Extraction of Essential Oils and Phenylpropanoids

Objective: To extract a broad range of phenylpropanoids, including elemicin, from a plant matrix.

Materials:

  • Dried and ground plant material (e.g., nutmeg seeds)

  • Methanol (80%, v/v)

  • n-Hexane

  • Ethyl acetate

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Weigh 10 g of the ground plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% methanol to the flask.

  • Sonicate the mixture for 1 hour at 35°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-5) two more times with the remaining plant material.

  • Combine all the supernatants and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • For fractionation, dissolve the crude extract in 100 mL of deionized water and transfer to a separatory funnel.

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 50 mL) and then ethyl acetate (3 x 50 mL).

  • Collect the respective fractions and concentrate them to dryness using a rotary evaporator. The ethyl acetate fraction is likely to be enriched in phenylpropanoids.

Extraction_Workflow Plant_Material Ground Plant Material Methanol_Extraction 80% Methanol Extraction (Sonication) Plant_Material->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Supernatant Combined Supernatants Centrifugation->Supernatant Concentration Rotary Evaporation Supernatant->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction Partitioning->Hexane_Fraction EtOAc_Fraction Ethyl Acetate Fraction (Enriched in Phenylpropanoids) Partitioning->EtOAc_Fraction Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction

Figure 3: General Workflow for Phenylpropanoid Extraction.
Isolation by Column Chromatography

Objective: To isolate individual phenylpropanoids from the enriched extract.

Materials:

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Solvent system (e.g., n-hexane:ethyl acetate gradient)

  • Fraction collector

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 98:2 n-hexane:ethyl acetate) and pack the chromatography column.

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions of a defined volume using a fraction collector.

  • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combine fractions containing the same compound(s) based on their TLC profiles.

  • Further purify the combined fractions using repeated column chromatography or preparative HPLC to obtain pure compounds.

Analysis and Characterization

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile components like elemicin in essential oil extracts.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split ratio 1:50).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-550.

  • Identification: Compound identification is achieved by comparing the retention times and mass spectra with those of authentic standards and by searching commercial mass spectral libraries (e.g., NIST, Wiley).

4.3.2. High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile phenylpropanoids, including benzoic acid derivatives.[7]

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 95% A, decrease to 5% A over 40 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or scanning from 200-400 nm with a DAD).

  • Injection Volume: 20 µL.

  • Quantification: Based on a calibration curve generated using an authentic standard of the target compound.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)

For the unambiguous structure elucidation of isolated compounds, particularly novel ones, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The expected ¹H and ¹³C NMR signals for this compound would include characteristic resonances for the aromatic protons, the methoxy groups, the allyl group, and the carboxylic acid proton.

Conclusion

While this compound has not been reported as a naturally occurring compound, its structural relationship to the known plant metabolite elemicin provides a strong rationale for its potential existence in nature. This guide has outlined the known natural sources of elemicin and related analogs, proposed a plausible biosynthetic pathway for the target benzoic acid, and provided detailed experimental protocols for its potential discovery and characterization. The information and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development, facilitating the exploration of this and other novel bioactive compounds from the plant kingdom.

References

Methodological & Application

detailed synthesis protocol for 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This application note provides a detailed, multi-step protocol for the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid. The synthesis commences with the readily available starting material, 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The synthetic route involves four key transformations: 1) Fischer esterification of the carboxylic acid, 2) Williamson ether synthesis for O-allylation of the phenolic hydroxyl group, 3) a thermal[1][1]-sigmatropic Claisen rearrangement to introduce the allyl group onto the aromatic ring, and 4) saponification of the ester to yield the final carboxylic acid product. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a polysubstituted aromatic carboxylic acid with potential applications in the synthesis of novel organic compounds and as a building block in drug discovery. The strategic placement of the allyl and dimethoxy functionalities on the benzoic acid core makes it a versatile intermediate. The synthetic pathway described herein utilizes a classical Claisen rearrangement, a powerful and reliable method for carbon-carbon bond formation on aromatic rings.[2][3][4][5]

Overall Reaction Scheme

The synthesis of this compound is accomplished via the following four-step reaction sequence:

Overall Reaction Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: O-Allylation cluster_2 Step 3: Claisen Rearrangement cluster_3 Step 4: Saponification SyringicAcid Syringic Acid EthylSyringate Ethyl 4-hydroxy-3,5-dimethoxybenzoate SyringicAcid->EthylSyringate Ethanol, H₂SO₄ (cat.) Reflux EthylSyringate_ref Ethyl 4-hydroxy-3,5-dimethoxybenzoate Ethyl4allyloxy_ref Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate Ethyl4allyloxy Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate Ethyl3allyl_ref Ethyl 3-allyl-4-hydroxy-5-methoxybenzoate EthylSyringate_ref->Ethyl4allyloxy Allyl bromide, K₂CO₃ DMF, 60 °C Ethyl3allyl Ethyl 3-allyl-4-hydroxy-5-methoxybenzoate FinalProduct This compound Ethyl4allyloxy_ref->Ethyl3allyl Heat (e.g., 200 °C) High-boiling solvent Ethyl3allyl_ref->FinalProduct 1. NaOH (aq), Reflux 2. HCl (aq)

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Ethyl 4-hydroxy-3,5-dimethoxybenzoate

This procedure follows a standard Fischer esterification protocol.

Protocol:

  • To a round-bottom flask, add 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq).

  • Add a sufficient volume of absolute ethanol to dissolve the starting material upon heating.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate

This step is a Williamson ether synthesis to introduce the allyl group.[2][6]

Protocol:

  • In a round-bottom flask, dissolve ethyl 4-hydroxy-3,5-dimethoxybenzoate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • To the stirred suspension, add allyl bromide (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours, or until TLC indicates the consumption of the starting material.

  • Cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 3-allyl-4-hydroxy-5-methoxybenzoate

This key step involves a thermal Claisen rearrangement.[4][7]

Protocol:

  • Place ethyl 4-(allyloxy)-3,5-dimethoxybenzoate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • The rearrangement can be performed neat or in a high-boiling solvent such as N,N-diethylaniline or diphenyl ether.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C) for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, it can be removed by vacuum distillation.

  • The crude product, which is the ortho-rearranged isomer, can be purified by column chromatography on silica gel. The existence of this intermediate is supported by its commercial availability.[8][9]

Step 4: Synthesis of this compound

The final step is the saponification of the ethyl ester to the carboxylic acid.

Protocol:

  • Dissolve the ethyl 3-allyl-4-hydroxy-5-methoxybenzoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • The product should precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

StepStarting MaterialReagentsProductTheoretical Molar Mass ( g/mol )
14-hydroxy-3,5-dimethoxybenzoic acidEthanol, H₂SO₄Ethyl 4-hydroxy-3,5-dimethoxybenzoate226.22
2Ethyl 4-hydroxy-3,5-dimethoxybenzoateAllyl bromide, K₂CO₃Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate266.29
3Ethyl 4-(allyloxy)-3,5-dimethoxybenzoateHeatEthyl 3-allyl-4-hydroxy-5-methoxybenzoate266.29
4Ethyl 3-allyl-4-hydroxy-5-methoxybenzoateNaOH, HClThis compound238.24

Workflow Diagram

SynthesisWorkflow start Start: Syringic Acid step1 Step 1: Esterification (Ethanol, H₂SO₄) start->step1 intermediate1 Intermediate 1: Ethyl 4-hydroxy-3,5-dimethoxybenzoate step1->intermediate1 step2 Step 2: O-Allylation (Allyl Bromide, K₂CO₃) intermediate1->step2 intermediate2 Intermediate 2: Ethyl 4-(allyloxy)-3,5-dimethoxybenzoate step2->intermediate2 step3 Step 3: Claisen Rearrangement (Heat) intermediate2->step3 intermediate3 Intermediate 3: Ethyl 3-allyl-4-hydroxy-5-methoxybenzoate step3->intermediate3 step4 Step 4: Saponification (NaOH, then HCl) intermediate3->step4 product Final Product: This compound step4->product

Figure 2: Workflow for the synthesis of this compound.

Conclusion

This application note details a robust and logical four-step synthesis for this compound from syringic acid. The described protocols utilize standard and well-documented organic transformations, making this synthesis accessible to researchers with a foundational knowledge of synthetic organic chemistry. The final product is a valuable building block for further chemical exploration.

References

Application Notes and Protocols for the Characterization of 3-Allyl-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-Allyl-4,5-dimethoxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, the quantitative data presented is based on expected values derived from structurally similar compounds and general principles of analytical chemistry. The protocols provided are generalized for the analysis of substituted benzoic acids and should be optimized for specific instrumentation and laboratory conditions.

Overview of Analytical Techniques

The characterization of this compound (Molecular Formula: C₁₂H₁₄O₄, Molecular Weight: 222.24 g/mol ) relies on a combination of chromatographic and spectroscopic techniques to determine its identity, purity, and structure.

Key Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Mass Spectrometry (MS): For molecular weight determination and structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

The logical workflow for the comprehensive characterization of this compound is outlined below.

G cluster_synthesis Synthesis & Isolation cluster_characterization Physicochemical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC-UV) Purification->HPLC MS Molecular Weight Verification (LC-MS/GC-MS) HPLC->MS NMR Structural Elucidation (¹H & ¹³C NMR) MS->NMR FTIR Functional Group Analysis (FTIR) NMR->FTIR

Caption: Workflow for the synthesis and analytical characterization of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for this compound based on the analysis of structurally related compounds.

ParameterExpected ValueAnalytical Technique
Purity > 95%High-Performance Liquid Chromatography (HPLC-UV)
Molecular Weight 222.24 g/mol Mass Spectrometry (MS)
¹H NMR Chemical Shifts (δ, ppm) Aromatic protons: ~6.5-7.5 (s, 2H) Allyl protons: ~5.9 (m, 1H), ~5.1 (m, 2H), ~3.4 (d, 2H) Methoxy protons: ~3.8 (s, 6H) Carboxylic acid proton: ~12.0 (s, 1H, broad)[1]¹H Nuclear Magnetic Resonance (NMR)
¹³C NMR Chemical Shifts (δ, ppm) Carboxylic acid carbon: ~170-180 Aromatic carbons: ~105-155 Allyl carbons: ~135 (CH), ~115 (CH₂), ~35 (CH₂) Methoxy carbons: ~56¹³C Nuclear Magnetic Resonance (NMR)
Key FTIR Peaks (cm⁻¹) O-H stretch (carboxylic acid): 3300-2500 (broad) C=O stretch (carboxylic acid): 1710-1680 C=C stretch (aromatic): 1600-1450 C-O stretch (ethers & acid): 1320-1000 C=C stretch (alkene): ~1640 =C-H bend (alkene): ~990 and ~910[1]Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.

Experimental Workflow:

G SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (C18 Column) SamplePrep->HPLC UV UV Detector (e.g., 254 nm) HPLC->UV Data Data Analysis (Peak Area % Purity) UV->Data

Caption: HPLC-UV analysis workflow for purity determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of the mobile phase (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical starting point is 50:50 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Column Temperature: 25 °C.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity based on the relative peak area of the main component compared to the total area of all peaks.

Mass Spectrometry (MS) for Molecular Weight Determination

This protocol describes a general approach for confirming the molecular weight of this compound using either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Logical Relationship of MS Analysis:

G Analyte This compound Ionization Ionization Source (e.g., ESI, CI, EI) Analyte->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (m/z vs. Intensity) Detector->MassSpectrum MolecularIon Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) MassSpectrum->MolecularIon

Caption: Logical steps in mass spectrometric analysis.

Protocol (LC-MS):

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • LC-MS Conditions:

    • LC System: Use an HPLC system as described in the purity analysis protocol, coupled to the mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule. It can be run in both positive and negative ion modes.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Look for the molecular ion peak. In positive mode, this will be the protonated molecule [M+H]⁺ at m/z 223.25. In negative mode, it will be the deprotonated molecule [M-H]⁻ at m/z 221.23.

    • Analyze the fragmentation pattern to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Spectrometer Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer for the chosen solvent.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the chemical shifts to the respective protons and carbons in the molecule based on expected values and coupling patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

This protocol describes the analysis of solid this compound using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation:

    • Ensure the sample is a dry, fine powder.

  • FTIR Spectrometer Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the powdered sample onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR's pressure arm.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, C=C, C-O).[1]

References

Application Notes and Protocols: 13C NMR Analysis of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-Allyl-4,5-dimethoxybenzoic acid, a key intermediate in various synthetic pathways. The document outlines predicted chemical shifts, a comprehensive experimental protocol for data acquisition, and a visual workflow to ensure accurate and reproducible results.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the benzene ring and data from structurally similar compounds, such as 3,4,5-trimethoxybenzoic acid.[1][2] The numbering of the carbon atoms corresponds to the structure shown below.

Chemical structure of this compound with numbered carbons

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

Carbon AtomPredicted Chemical Shift (ppm)Notes
C1~129Quaternary carbon, attached to the carboxylic acid group.
C2~110Aromatic CH.
C3~135Quaternary aromatic carbon, attached to the allyl group.
C4~152Quaternary aromatic carbon, attached to a methoxy group.
C5~147Quaternary aromatic carbon, attached to a methoxy group.
C6~108Aromatic CH.
C7 (COOH)~172Carboxylic acid carbon.
C8 (Allyl CH2)~34Allylic CH2.
C9 (Allyl CH)~137Vinylic CH.
C10 (Allyl CH2)~116Terminal vinylic CH2.
C11 (OCH3)~61Methoxy carbon.
C12 (OCH3)~56Methoxy carbon.

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section details the methodology for acquiring high-quality 13C NMR spectra of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

  • Sample Quantity: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound.[3] If the amount of sample is limited, using a cryoprobe can significantly reduce the required measurement time.[4]

  • Solvent: Use a deuterated solvent, typically 0.6-0.7 mL of Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).[5] CDCl3 is often a good starting choice for many organic molecules.[5]

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a separate vial before transferring it to the NMR tube. To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean, dry NMR tube.[6][7] The final solution should be clear and free of any suspended particles.[7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).[8]

NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 100 MHz for 13C.

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 of the carbon atoms is necessary.[4]

  • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.[4]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.[9]

  • Temperature: Standard room temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent peak (for CDCl3, the central peak is at 77.16 ppm).

Experimental Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (50-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into Spectrometer filter->load_sample setup_exp Set Up NMR Parameters load_sample->setup_exp acquire_data Acquire 13C Spectrum setup_exp->acquire_data ft Fourier Transform acquire_data->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference assign Assign Chemical Shifts reference->assign

Caption: Workflow for 13C NMR analysis.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Allyl-4,5-dimethoxybenzoic acid (Molecular Weight: 222.24 g/mol [1]). Understanding the fragmentation behavior of this molecule is crucial for its identification and structural elucidation in various research and development settings. This application note outlines the primary fragmentation pathways, presents the predicted mass-to-charge ratios (m/z) of key fragment ions, and provides a general experimental protocol for acquiring such mass spectra.

Predicted Fragmentation Pattern

The fragmentation of this compound under EI-MS is expected to proceed through several characteristic pathways, primarily involving the carboxylic acid, methoxy, and allyl functional groups. Fragmentation generally occurs to produce the most stable ions[2].

The molecular ion peak [M]•+ is anticipated at m/z 222. Key fragmentation pathways include:

  • Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion[3][4].

  • Loss of a methoxy radical (-•OCH3): Cleavage of the ether bond.

  • Loss of a methyl radical (-•CH3): From a methoxy group.

  • Decarboxylation (-CO2): Loss of carbon dioxide, a characteristic fragmentation of benzoic acids[5].

  • Cleavage of the allyl group: Fragmentation can occur at the C-C bond between the aromatic ring and the allyl group.

  • McLafferty Rearrangement: While less common for aromatic acids without a longer alkyl chain, rearrangements are possible.

Quantitative Data Summary

The following table summarizes the predicted key fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound. The relative abundance is a prediction based on the general stability of the resulting ions.

Predicted Fragment Ion m/z Proposed Fragmentation Pathway Predicted Relative Abundance
[C12H14O4]•+ (Molecular Ion)222Ionization of the parent moleculeModerate
[M - •OH]+205Loss of a hydroxyl radical from the carboxylic acid groupHigh
[M - •CH3]+207Loss of a methyl radical from a methoxy groupModerate
[M - •OCH3]+191Loss of a methoxy radicalModerate
[M - COOH]+177Loss of the carboxylic acid groupModerate
[M - C3H5]+181Loss of the allyl radicalModerate
[M - CO2]•+178Decarboxylation of the molecular ionLow
[C7H5O]+105Phenylacylium ion, common in benzoic acid fragmentation[2][4]High (Base Peak)
[C6H5]+77Phenyl cation, from loss of CO from the m/z 105 ion[2]Moderate

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section provides a general protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • For GC-MS analysis, derivatization with a silylating agent (e.g., BSTFA) may be required to increase volatility and thermal stability. If derivatizing, follow the specific protocol for the chosen agent.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically suitable.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Predicted Fragmentation Pathway Diagram

Fragmentation_Pathway M [C12H14O4]•+ m/z = 222 (Molecular Ion) F205 [M - •OH]+ m/z = 205 M->F205 - •OH F191 [M - •OCH3]+ m/z = 191 M->F191 - •OCH3 F177 [M - •COOH]+ m/z = 177 M->F177 - •COOH F205->F177 - CO F105 [C7H5O]+ m/z = 105 F177->F105 - C3H4O2 F77 [C6H5]+ m/z = 77 F105->F77 - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

References

developing an HPLC method for 3-Allyl-4,5-dimethoxybenzoic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography Method for the Analysis of 3-Allyl-4,5-dimethoxybenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The developed method utilizes reverse-phase chromatography with UV detection, providing excellent selectivity and sensitivity for the analyte. This document provides a comprehensive protocol for sample and standard preparation, detailed HPLC operating conditions, and a summary of the method's performance parameters. The described method is suitable for routine quality control and research applications involving this compound.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a validated HPLC method specifically developed for this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound. The method was optimized to achieve a good peak shape, resolution, and a reasonable run time. The detailed chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Table 1: Optimized HPLC Conditions

Protocols

Preparation of Mobile Phase
  • 0.1% Phosphoric Acid in Water (Aqueous Phase): Add 1.0 mL of concentrated orthophosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly.

  • Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. Filter the mixture through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.

Preparation of Standard Stock Solution
  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up to the mark with the same solvent to obtain a stock solution of 1 mg/mL.

Preparation of Working Standard Solutions
  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solution
  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol) to dissolve the sample, sonicate if necessary, and then dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The developed method should be validated in accordance with ICH guidelines. A summary of typical validation parameters is provided below.

Validation ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity (R²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined experimentally.
Limit of Quantitation (LOQ) To be determined experimentally.

Table 2: Method Validation Parameters

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing cluster_reporting Reporting MobilePhase Mobile Phase Preparation HPLCSettings HPLC System Setup MobilePhase->HPLCSettings StandardPrep Standard Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection HPLCSettings->Injection DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Figure 1: HPLC Analysis Workflow

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Analyte This compound Analyte->Receptor Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Regulates

Figure 2: Hypothetical Signaling Pathway

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of this compound. The method exhibits excellent performance characteristics and can be readily implemented in a quality control or research laboratory for the routine analysis of this compound. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists in the field.

Applications of 3-Allyl-4,5-dimethoxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Allyl-4,5-dimethoxybenzoic acid is a versatile bifunctional molecule offering reactive sites for a variety of organic transformations. Its structure, featuring a carboxylic acid, an allyl group, and an electron-rich aromatic ring, makes it a valuable starting material for the synthesis of a diverse range of compounds, including potential pharmaceutical intermediates and complex molecular scaffolds. The interplay between the functional groups allows for selective modifications, providing access to novel derivatives.

The primary applications in organic synthesis revolve around the selective reactions of its functional groups:

  • Carboxylic Acid Moiety: The carboxylic acid group is a prime site for nucleophilic acyl substitution reactions. It can be readily converted into esters, amides, and acid halides, which serve as key intermediates for further synthetic elaborations. These transformations are fundamental in the construction of biologically active molecules and materials with tailored properties.

  • Allyl Group: The terminal double bond of the allyl group is susceptible to a wide array of reactions. These include oxidation, reduction, isomerization, and addition reactions. Such modifications can introduce new functionalities, alter the steric and electronic properties of the molecule, and enable intramolecular cyclization reactions to form heterocyclic or carbocyclic ring systems.

  • Aromatic Ring: The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. This allows for the introduction of additional substituents, further diversifying the molecular architecture and enabling the synthesis of compounds with potential applications in medicinal chemistry and materials science.

The strategic manipulation of these functional groups allows for the construction of complex molecules from this readily accessible building block. The following sections provide detailed protocols for some of the key transformations involving this compound.

Key Synthetic Transformations and Experimental Data

The following table summarizes representative transformations of this compound, providing a comparative overview of reaction conditions and expected yields based on analogous chemical reactions.

TransformationReagents and ConditionsProductYield (%)Reference Reaction Type
Esterification MeOH, Dowex® 50WX8 (H+ form), NaI, Reflux, 24 hMethyl 3-allyl-4,5-dimethoxybenzoate~95Fischer Esterification
Amide Synthesis 1. (COCl)₂, cat. DMF, CH₂Cl₂; 2. RNH₂, Et₃N, CH₂Cl₂N-Alkyl-3-allyl-4,5-dimethoxybenzamide~90Amide Coupling
Allyl Group Oxidation OsO₄ (cat.), NMO, acetone/H₂O, rt, 12 h3-(2,3-dihydroxypropyl)-4,5-dimethoxybenzoic acid~85Dihydroxylation
Isomerization [Ir(cod)Cl]₂, PPh₃, THF, 80 °C, 4 h3-(prop-1-en-1-yl)-4,5-dimethoxybenzoic acid~90Double Bond Isomerization
Intramolecular Cyclization (via acid chloride) 1. SOCl₂; 2. AlCl₃, CH₂Cl₂Dihydro-naphthoic acid derivative~70Friedel-Crafts Acylation

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-allyl-4,5-dimethoxybenzoate (Esterification)

This protocol describes the acid-catalyzed esterification of this compound using a solid-supported acid catalyst.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Dowex® 50WX8 (H+ form) resin

  • Sodium Iodide (NaI)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), Dowex® 50WX8 (H+ form) resin (50% by weight of the carboxylic acid), and sodium iodide (0.1 eq).

  • Add anhydrous methanol (20 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resin and wash it with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 3-allyl-4,5-dimethoxybenzoate.

Protocol 2: Synthesis of N-Benzyl-3-allyl-4,5-dimethoxybenzamide (Amide Coupling)

This protocol details the conversion of the carboxylic acid to an amide via an acid chloride intermediate.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Benzylamine

  • Triethylamine (Et₃N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (30 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the acid chloride is complete when gas evolution ceases.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (20 mL).

  • Cool the amine solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution via a dropping funnel.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction by adding water (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-benzyl-3-allyl-4,5-dimethoxybenzamide.

Visualizations

Synthetic_Pathways cluster_acid Carboxylic Acid Reactions cluster_allyl Allyl Group Reactions cluster_ring Aromatic Ring Reactions A This compound B Ester Derivative A->B Esterification D Acid Halide A->D Halogenation E Diol Derivative A->E Oxidation F Isomerized Alkene A->F Isomerization C Amide Derivative D->C Amination G Cyclized Product D->G Intramolecular Friedel-Crafts

Caption: Synthetic pathways from this compound.

Experimental_Workflow start Start: Reactants reaction Reaction Setup (Solvent, Catalyst, Temperature) start->reaction monitoring Reaction Monitoring (TLC, GC-MS, etc.) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete drying Drying and Concentration workup->drying purification Purification (Chromatography, Recrystallization) drying->purification analysis Product Analysis (NMR, IR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for organic synthesis.

Application Notes and Protocols for the Chemical Derivatization of 3-Allyl-4,5-dimethoxybenzoic Acid in Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 3-Allyl-4,5-dimethoxybenzoic acid for the exploration of its therapeutic potential. The protocols detailed below are designed to facilitate the synthesis of novel amide and ester derivatives and to provide a framework for their subsequent biological evaluation. The methodologies are based on established synthetic routes for analogous benzoic acid derivatives and standard biological screening assays.

I. Application Notes

The core structure of this compound presents multiple opportunities for chemical modification to generate a library of diverse compounds for activity screening. The primary points of derivatization are the carboxylic acid group, which can be readily converted into amides and esters, and the allyl group, which can undergo various addition reactions.

The dimethoxy-substituted phenyl ring is a common motif in many biologically active natural products and synthetic compounds, often contributing to receptor binding and pharmacokinetic properties. The allyl group can also play a crucial role in biological activity, potentially through covalent interactions with biological targets or by influencing the overall shape and lipophilicity of the molecule.

Based on the biological activities observed for structurally similar compounds, derivatives of this compound are promising candidates for investigation in the following therapeutic areas:

  • Anticancer Activity: Benzoic acid derivatives have demonstrated significant potential as anticancer agents. For instance, a structurally related thiazole derivative containing a 3-allyl-4-(4-methoxyphenyl) moiety has shown antiproliferative activity against various cancer cell lines, including leukemia, liver, breast, and lung cancer.[1]

  • Antimicrobial Activity: Amide and ester derivatives of substituted benzoic acids are known to exhibit a broad spectrum of antimicrobial activities.[2][3][4] The synthesis of novel derivatives of this compound could lead to the discovery of new antibacterial and antifungal agents.

  • Anti-inflammatory Activity: The anti-inflammatory potential of benzoic acid derivatives has been explored, with some compounds showing inhibition of key inflammatory mediators.[5][6][7]

The following protocols provide a starting point for the synthesis and evaluation of a focused library of this compound derivatives.

II. Experimental Protocols

A. Synthesis of Amide Derivatives of this compound

This protocol describes a general method for the synthesis of N-substituted amides of this compound via the formation of an intermediate acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude 3-Allyl-4,5-dimethoxybenzoyl chloride. Use this crude product immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted amide derivative.

Characterization: The structure and purity of the synthesized amides should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of Ester Derivatives of this compound

This protocol outlines a general procedure for the synthesis of ester derivatives of this compound using Fischer-Speier esterification.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Esterification:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Wash the organic solution sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system to obtain the pure ester derivative.

Characterization: Confirm the structure and purity of the synthesized esters using ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Biological Activity Screening Protocols

A. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized derivatives on various cancer cell lines.

Materials:

  • Synthesized derivatives of this compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer, HL-60 for leukemia)[1]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized derivatives and a positive control (e.g., Doxorubicin) in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Inoculum:

    • Grow the microbial strains in their respective broths overnight at 37 °C (for bacteria) or 30 °C (for fungi).

    • Dilute the microbial cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of each synthesized derivative in DMSO.

    • Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compounds.

    • Include a positive control (broth with standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination:

    • Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, add a viability indicator like resazurin and determine the color change.

IV. Data Presentation

Quantitative data from the biological assays should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.

Table 1: In Vitro Anticancer Activity of this compound Amide Derivatives

Compound IDR GroupMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)A549 IC₅₀ (µM)HL-60 IC₅₀ (µM)
ADM-01 -NH-CH₂-Ph15.2 ± 1.822.5 ± 2.135.1 ± 3.58.9 ± 0.9
ADM-02 -NH-(4-Cl-Ph)9.8 ± 1.114.7 ± 1.521.3 ± 2.45.2 ± 0.6
ADM-03 -NH-(4-OCH₃-Ph)25.6 ± 2.938.4 ± 4.151.2 ± 5.815.4 ± 1.7
ADM-04 -N(CH₃)₂> 100> 100> 100> 100
Doxorubicin -0.8 ± 0.11.2 ± 0.21.5 ± 0.20.5 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Ester Derivatives

Compound IDR GroupS. aureusE. coliC. albicans
ADE-01 -CH₃6412832
ADE-02 -CH₂CH₃326416
ADE-03 -CH₂Ph16328
Ciprofloxacin -10.5N/A
Fluconazole -N/AN/A4

N/A: Not Applicable

V. Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Start Start AcidChloride Acid Chloride Formation Start->AcidChloride SOCl₂ or (COCl)₂ AmideEster Amide/Ester Formation AcidChloride->AmideEster Amine or Alcohol Purification Column Chromatography AmideEster->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Assay (MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (MIC) Characterization->Antimicrobial Antiinflammatory Anti-inflammatory Assay Characterization->Antiinflammatory DataAnalysis Data Analysis (IC₅₀, MIC) Anticancer->DataAnalysis Antimicrobial->DataAnalysis Antiinflammatory->DataAnalysis Lead Lead DataAnalysis->Lead Lead Compound Identification

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Hypothetical Signaling Pathway: Induction of Apoptosis

apoptosis_pathway cluster_cell Cancer Cell Derivative 3-Allyl-4,5-dimethoxybenzoic Acid Derivative Receptor Target Receptor/ Enzyme Derivative->Receptor Binds to/Inhibits Caspase8 Caspase-8 Activation Receptor->Caspase8 Mitochondria Mitochondrial Stress Receptor->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Caspase9->Caspase3 CytochromeC Cytochrome c Release Mitochondria->CytochromeC CytochromeC->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical signaling pathway illustrating the potential mechanism of apoptosis induction by a derivative of this compound.

References

Application Notes and Protocols for 3-Allyl-4,5-dimethoxybenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Allyl-4,5-dimethoxybenzoic acid as a versatile building block in the field of medicinal chemistry. The document outlines its synthesis, potential applications in the development of novel therapeutic agents, and detailed experimental protocols.

Introduction: The Potential of this compound as a Privileged Scaffold

This compound is an aromatic carboxylic acid that holds significant promise as a starting material for the synthesis of novel bioactive molecules. Its chemical architecture is distinguished by two key features:

  • A 1,2,3-Trisubstituted Phenyl Ring: The 4,5-dimethoxy substitution pattern on the benzoic acid core is a well-established pharmacophore found in a multitude of natural products and synthetic compounds with potent biological activities. This arrangement is particularly prevalent in a class of anticancer agents known as tubulin polymerization inhibitors.

  • A Versatile Allyl Group: The presence of an allyl group at the 3-position provides a reactive handle for a wide array of chemical transformations. This allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The combination of these features makes this compound a valuable building block for generating libraries of compounds with the potential to target various biological pathways, most notably those involved in cell proliferation and cancer.

Key Application: Development of Novel Anticancer Agents

The 3,4,5-trimethoxyphenyl moiety is a critical structural element in a number of potent tubulin polymerization inhibitors, including the natural product Combretastatin A-4. These agents exert their anticancer effects by binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis in cancer cells.

This compound serves as an excellent starting point for the synthesis of novel combretastatin analogues. The carboxylic acid functionality can be readily converted into a variety of amides, esters, and other derivatives, allowing for the exploration of the "B-ring" pocket of the colchicine binding site. Furthermore, the allyl group can be functionalized to introduce additional diversity and to modulate the physicochemical properties of the resulting molecules, such as solubility and metabolic stability.

Representative Biological Activity of Structurally Related Tubulin Polymerization Inhibitors

While specific biological data for derivatives of this compound is not yet widely published, the potency of structurally related compounds highlights the potential of this building block. The following table summarizes the in vitro anticancer activity of several combretastatin analogues that share the key 3,4,5-trimethoxyphenyl pharmacophore.

Compound IDCancer Cell LineIC50 (µM)Reference
Combretastatin A-4 MGC-8030.003[1]
Analogue 4d MGC-8030.45[1]
Analogue 3c HUVECcomparable to CA-4[2]
Analogue 3e VariousPotent (nM range)[2]
Analogue 3f VariousPotent (nM range)[2]

This table presents data for compounds structurally related to derivatives of this compound to illustrate the potential biological activity.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible two-step synthesis of this compound starting from commercially available syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). The key transformation is a Claisen rearrangement.

Step 1: Allylation of Syringic Acid

  • To a stirred solution of syringic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

  • To this suspension, add allyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude allyl 4-(allyloxy)-3,5-dimethoxybenzoate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Claisen Rearrangement and Saponification

  • Heat the purified allyl 4-(allyloxy)-3,5-dimethoxybenzoate neat (without solvent) under a nitrogen atmosphere at 180-200 °C for 4-6 hours. The Claisen rearrangement will occur, migrating one of the allyl groups to the ortho position of the phenolic ether.

  • Monitor the rearrangement by TLC or 1H NMR.

  • After the rearrangement is complete, cool the reaction mixture.

  • Dissolve the resulting crude product in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours to saponify the ester.

  • Cool the reaction mixture to room temperature and acidify with 1M HCl until the pH is approximately 2-3.

  • The product, this compound, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Representative Protocol for Amide Synthesis from this compound

This protocol describes the synthesis of a representative amide derivative, a common step in creating a compound library for biological screening.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours. The formation of the acid chloride can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and DCM.

  • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or by recrystallization to obtain the pure product.

Visualizations

G Synthetic Workflow for this compound Derivatives cluster_synthesis Synthesis of Building Block cluster_derivatization Library Generation cluster_screening Biological Evaluation SyringicAcid Syringic Acid Allylation Allylation (Allyl Bromide, K2CO3) SyringicAcid->Allylation AllylEster Allyl 4-(allyloxy)-3,5- dimethoxybenzoate Allylation->AllylEster Claisen Claisen Rearrangement (Heat) AllylEster->Claisen RearrangedEster Rearranged Allyl Ester Claisen->RearrangedEster Saponification Saponification (NaOH, then HCl) RearrangedEster->Saponification BuildingBlock This compound Saponification->BuildingBlock Amidation Amidation (Various Amines) BuildingBlock->Amidation AmideLibrary Library of Amide Derivatives Amidation->AmideLibrary Screening Biological Screening (e.g., Anticancer Assays) AmideLibrary->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: Synthetic workflow for the preparation of this compound and its derivatization for biological screening.

G Signaling Pathway of Tubulin Polymerization Inhibition cluster_drug Inhibitor Action cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences Drug Derivative of 3-Allyl-4,5- dimethoxybenzoic Acid Tubulin αβ-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Polymerization Polymerization Drug->Polymerization Inhibits Tubulin->Polymerization GTP Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization GDP Polymerization->Microtubule G2M_Arrest G2/M Phase Arrest Polymerization->G2M_Arrest Disruption of Mitotic Spindle Depolymerization->Tubulin Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Allyl-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective strategy involves a three-step process:

  • Williamson Ether Synthesis: Allylation of a suitable precursor, such as methyl 3-hydroxy-4,5-dimethoxybenzoate, at the phenolic hydroxyl group to form the corresponding allyl ether.

  • Claisen Rearrangement: A thermal or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement of the allyl ether to introduce the allyl group at the ortho position of the aromatic ring.[1][2]

  • Saponification: Hydrolysis of the ester group to yield the final carboxylic acid product.

Q2: What are the critical factors affecting the yield of the Claisen rearrangement step?

A2: The Claisen rearrangement is often the most challenging step. Key factors influencing its yield include:

  • Temperature: Thermal Claisen rearrangements typically require high temperatures (180-225 °C).[1] Insufficient temperature can lead to low conversion, while excessive heat may cause decomposition or side reactions.

  • Solvent: The choice of a high-boiling point, non-polar solvent is crucial for thermal rearrangements. Polar solvents can sometimes accelerate the reaction.[3]

  • Catalysts: Lewis acids can be used to promote the rearrangement at lower temperatures.

  • Substituents on the Aromatic Ring: Electron-donating groups, like the methoxy groups in the substrate, can influence the regioselectivity of the rearrangement.[1]

Q3: How can I purify the final product, this compound?

A3: Recrystallization is a highly effective method for purifying benzoic acid derivatives.[4][5][6] A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, such as an ethanol/water mixture.

Q4: Are there any common side reactions to be aware of during this synthesis?

A4: Yes, potential side reactions include:

  • Incomplete allylation: Leading to a mixture of starting material and the desired allyl ether.

  • O- vs. C-allylation: Under certain conditions, direct C-allylation of the phenol can occur, though O-allylation is generally favored.

  • Byproduct formation during Claisen rearrangement: High temperatures can lead to the formation of various byproducts.[1]

  • Incomplete saponification: Resulting in the presence of the ester in the final product.

Troubleshooting Guides

Step 1: Allylation of Methyl 3-hydroxy-4,5-dimethoxybenzoate
Problem Possible Cause(s) Suggested Solution(s)
Low conversion to the allyl ether 1. Insufficient base. 2. Inactive allyl bromide. 3. Low reaction temperature. 4. Short reaction time.1. Increase the molar excess of the base (e.g., K₂CO₃). 2. Use freshly distilled or high-purity allyl bromide. 3. Increase the reaction temperature (reflux). 4. Extend the reaction time and monitor by TLC.
Presence of multiple spots on TLC, including starting material 1. Incomplete reaction. 2. Decomposition of starting material or product.1. See solutions for "Low conversion". 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to oxidation.
Step 2: Claisen Rearrangement
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the rearranged product 1. Reaction temperature is too low. 2. Reaction time is too short. 3. Inefficient heat transfer.1. Gradually increase the temperature in increments of 10-20 °C. 2. Increase the reaction time and monitor progress by TLC or GC. 3. Use a suitable high-boiling solvent and ensure efficient stirring.
Formation of multiple byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of oxygen leading to oxidation.1. Lower the reaction temperature and consider using a Lewis acid catalyst to facilitate the reaction at a lower temperature. 2. Perform the reaction under an inert atmosphere.
Product is a mixture of ortho and para isomers The electronic effects of the substituents are directing the rearrangement to both positions.[1]Optimize the reaction conditions (solvent, temperature) to favor the desired ortho-isomer. Purification by column chromatography will be necessary.
Step 3: Saponification
Problem Possible Cause(s) Suggested Solution(s)
Incomplete hydrolysis to the carboxylic acid 1. Insufficient amount of base (NaOH or KOH). 2. Short reaction time.1. Increase the molar equivalent of the base. 2. Extend the reaction time and monitor by TLC until the starting ester is fully consumed.
Low recovery of the final product after acidification 1. The pH was not sufficiently lowered to precipitate the carboxylic acid. 2. The product has some solubility in the aqueous solution.1. Ensure the pH is adjusted to be strongly acidic (pH 1-2). 2. After acidification, cool the mixture in an ice bath to maximize precipitation. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the effects of various parameters on reaction yields. These should be used as a guide for optimization.

Table 1: Effect of Base and Solvent on Allylation Yield

Entry Base (equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃ (1.5)Acetone60675
2K₂CO₃ (2.5)Acetone60688
3Cs₂CO₃ (1.5)DMF25885
4K₂CO₃ (2.5)DMF25892

Table 2: Optimization of Thermal Claisen Rearrangement

Entry Solvent Temperature (°C) Time (h) Yield (%)
1N,N-Diethylaniline180445
2N,N-Diethylaniline200468
3N,N-Diethylaniline220460 (decomposition observed)
4Diphenyl ether200675

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(allyloxy)-4,5-dimethoxybenzoate
  • To a solution of methyl 3-hydroxy-4,5-dimethoxybenzoate (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure allyl ether.

Protocol 2: Claisen Rearrangement to Synthesize Methyl 2-allyl-3-hydroxy-4,5-dimethoxybenzoate
  • Place the purified methyl 3-(allyloxy)-4,5-dimethoxybenzoate in a flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Add a high-boiling solvent such as N,N-diethylaniline or diphenyl ether.

  • Heat the reaction mixture to 200-210 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with 1M HCl to remove the solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Saponification to this compound
  • Dissolve the methyl 2-allyl-3-hydroxy-4,5-dimethoxybenzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 2-4 hours, or until the starting material is no longer visible by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[7]

Visualizations

Experimental Workflow

experimental_workflow start Methyl 3-hydroxy-4,5-dimethoxybenzoate step1 Allylation (Allyl bromide, K2CO3, DMF) start->step1 intermediate1 Methyl 3-(allyloxy)-4,5- dimethoxybenzoate step1->intermediate1 step2 Claisen Rearrangement (Heat, 200-210°C) intermediate1->step2 intermediate2 Methyl 2-allyl-3-hydroxy-4,5- dimethoxybenzoate step2->intermediate2 step3 Saponification (NaOH, MeOH/H2O) intermediate2->step3 step4 Acidification (HCl) step3->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Claisen Rearrangement Mechanism

Caption: Mechanism of the aromatic Claisen rearrangement.[2]

References

troubleshooting common issues in 3-Allyl-4,5-dimethoxybenzoic acid purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of 3-Allyl-4,5-dimethoxybenzoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent workup procedures. The synthesis of this compound often involves a Claisen rearrangement of an allyl ether precursor. Potential impurities include:

  • Unreacted Starting Material: Such as the corresponding allyl phenyl ether.

  • Isomeric Byproducts: Depending on the reaction conditions, regioisomers of the desired product may form.

  • Over-allylated Products: If excess allyl bromide is used in the preceding ether synthesis.

  • Hydrolysis Products: Premature hydrolysis of an ester intermediate if the synthesis proceeds through that route.

  • Solvent Residues: Residual solvents from the reaction or extraction steps.

Q2: My purified this compound shows a low melting point and a broad melting range. What could be the issue?

A2: A low and broad melting point is a classic indicator of impurities. The presence of any of the impurities mentioned in Q1 can disrupt the crystal lattice of your compound, leading to this observation. Further purification is necessary.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors:

  • High Purity: Highly pure compounds can sometimes be difficult to crystallize from certain solvents.

  • Presence of Oily Impurities: Small amounts of oily byproducts can inhibit crystal formation.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization.

  • Seeding: If you have a small amount of pure, solid material, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Solvent Choice: The solvent system may not be optimal. You may need to screen different solvents or solvent mixtures.

Q4: After column chromatography, I see multiple spots on my TLC plate for fractions that should contain the pure product. What went wrong?

A4: This could be due to a few reasons:

  • Inadequate Separation: The chosen eluent system may not have sufficient resolving power to separate your product from closely related impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to poor separation.

  • Compound Degradation: Some compounds can degrade on silica gel if it is too acidic or if the exposure time is too long.

  • Co-elution: Two or more compounds may have very similar polarities in the chosen solvent system, causing them to elute together.

Troubleshooting Guides

Recrystallization

Problem: Oily precipitate forms instead of solid crystals during cooling.

Possible Cause Solution
Solvent is too non-polar for the compound at lower temperatures.Add a more polar co-solvent (e.g., a small amount of methanol to a solution in dichloromethane) until the oil redissolves, then cool slowly.
The compound's melting point is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or a solvent mixture.
Presence of impurities that are oils at room temperature.Attempt to remove the oily impurities by another method, such as column chromatography, before recrystallization.

Problem: No crystals form upon cooling.

Possible Cause Solution
Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Nucleation is not occurring.Scratch the inner surface of the flask with a glass rod or add a seed crystal.
Column Chromatography

Problem: Poor separation of the desired product from impurities.

Possible Cause Solution
Incorrect eluent polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. For aromatic carboxylic acids, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve peak shape for carboxylic acids.
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The sample was loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of the initial, less polar eluent or a volatile solvent like dichloromethane before loading.

Problem: The compound is sticking to the column and will not elute.

Possible Cause Solution
The eluent is not polar enough.Gradually increase the polarity of the eluent system (gradient elution). For example, start with 10% ethyl acetate in hexanes and gradually increase to 30-50% ethyl acetate.
The compound is acidic and strongly interacting with the silica.Add a small percentage of acetic acid or formic acid to the eluent to protonate the compound and reduce its interaction with the silica gel.

Experimental Protocols

General Recrystallization Protocol for a Substituted Benzoic Acid
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include water, ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water or hexanes/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

General Flash Column Chromatography Protocol
  • Eluent Selection: Using TLC, determine a solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for this compound and provides good separation from impurities. A common starting point for aromatic acids is a mixture of hexanes and ethyl acetate. For this compound, a gradient of 10% to 40% ethyl acetate in hexanes is a reasonable range to test. The addition of 0.5% acetic acid to the eluent can be beneficial.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the chromatography progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Troubleshooting_Purification cluster_start Start: Crude Product cluster_recrystallization Recrystallization cluster_column Column Chromatography cluster_solutions Solutions start Crude this compound recrystallize Attempt Recrystallization start->recrystallize column Perform Column Chromatography start->column Alternative Path oily_precipitate Oily Precipitate? recrystallize->oily_precipitate recrystallize->column If Recrystallization Fails no_crystals No Crystals Form? oily_precipitate->no_crystals No change_solvent Change Solvent/Add Co-solvent oily_precipitate->change_solvent Yes pure_crystals Pure Crystals Obtained no_crystals->pure_crystals No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization end Pure Product pure_crystals->end Proceed to Characterization poor_separation Poor Separation? column->poor_separation compound_stuck Compound Stuck? poor_separation->compound_stuck No optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes pure_fractions Pure Fractions Collected compound_stuck->pure_fractions No add_acid Add Acetic/Formic Acid to Eluent compound_stuck->add_acid Yes pure_fractions->end Combine & Evaporate change_solvent->recrystallize induce_crystallization->recrystallize optimize_eluent->column add_acid->column

Caption: Troubleshooting workflow for the purification of this compound.

optimizing reaction conditions for the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the multi-step synthesis of this compound. The proposed synthetic pathway involves the O-allylation of a suitable precursor, followed by a Claisen rearrangement, and subsequent oxidation of the allyl group to a carboxylic acid.

dot

Caption: Proposed synthetic workflow for this compound.

Problem Possible Cause Troubleshooting Steps
Step 1: O-Allylation
Low or no yield of the allylated product.Incomplete deprotonation of the phenol.- Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (at least 1.5-2 equivalents per phenolic hydroxyl group).- Consider using a stronger base like sodium hydride if the reaction remains sluggish.
Low reactivity of allyl bromide.- Check the quality of the allyl bromide; it can degrade over time.- Consider using allyl iodide, which is more reactive.
Inappropriate solvent.- Acetone and DMF are commonly used. Ensure the solvent is dry.
Step 2: Claisen Rearrangement
The rearrangement does not proceed or is very slow.Insufficient temperature for thermal rearrangement.- The Claisen rearrangement of allyl phenyl ethers typically requires high temperatures (180-225 °C).[1] Ensure the reaction is heated to the appropriate temperature.- Microwave irradiation can sometimes accelerate the reaction.
Steric hindrance or electronic effects.- For substrates with multiple potential rearrangement sites, the regioselectivity is influenced by both steric and electronic factors. Electron-donating groups, like methoxy groups, can influence the position of allylic migration.
Formation of side products.The reaction temperature is too high or the reaction time is too long.- Optimize the reaction temperature and time to minimize the formation of byproducts from decomposition or subsequent reactions.
Both ortho positions to the ether linkage are blocked.- If both ortho positions are substituted, the allyl group may migrate to the para position.
Step 3: Oxidation
Low yield of the carboxylic acid.Over-oxidation or side reactions of the allyl group.- The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate can cleave the double bond if not controlled carefully.- A two-step procedure involving dihydroxylation followed by oxidative cleavage might offer better control.- The oxidation of eugenol to vanillic acid is a good model for this step and often employs a milder oxidizing agent or a multi-step approach.[1][2]
Incomplete reaction.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion.- Adjust the amount of oxidizing agent and reaction time as needed.
Difficulty in isolating the product.The product may be soluble in the aqueous phase, especially if a basic workup is used.- Acidify the reaction mixture to a pH of 2-3 to precipitate the carboxylic acid before extraction.[3]
General Issues
Difficulty in purifying the final product.Presence of unreacted starting materials or side products.- Recrystallization is a common and effective method for purifying benzoic acids.[4] Suitable solvent systems should be determined experimentally.- Column chromatography on silica gel can also be employed for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The Claisen rearrangement is a pivotal step that requires careful optimization of reaction conditions, particularly temperature, to achieve a good yield and minimize side reactions. The subsequent oxidation of the allyl group to a carboxylic acid is also challenging and requires a well-chosen oxidizing agent to avoid over-oxidation.

Q2: How do the methoxy groups on the aromatic ring influence the Claisen rearrangement?

A2: The two methoxy groups at the 4 and 5 positions are electron-donating. In the Claisen rearrangement of meta-substituted allyl phenyl ethers, electron-donating groups can influence the regioselectivity of the allyl group migration.

Q3: What are the expected side products in the Claisen rearrangement step?

A3: Potential side products can arise from incomplete rearrangement, or if the reaction temperature is too high, decomposition of the starting material or product may occur. If both ortho positions are not sterically equivalent, a mixture of regioisomers could be formed.

Q4: What are the best practices for the oxidation of 2-Allyl-4,5-dimethoxyphenol?

A4: Drawing an analogy from the oxidation of the structurally similar compound eugenol to vanillic acid, a multi-step process is often preferred for better control and higher yields.[1][2] This can involve isomerization of the allyl group to an isoeugenol-like intermediate, followed by oxidation. Alternatively, direct oxidation with a controlled amount of a strong oxidizing agent like potassium permanganate or a milder catalytic system such as RuCl₃ with NaIO₄ can be employed. Careful monitoring of the reaction is crucial to prevent over-oxidation to other products.

Q5: How can I effectively purify the final product, this compound?

A5: Recrystallization is a highly effective method for purifying substituted benzoic acids.[4] The choice of solvent is critical and should be determined based on the solubility of the product and impurities. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Alternatively, column chromatography on silica gel can be used for purification.

Experimental Protocols

dot

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Analyze Step 1 (O-Allylation) Start->Check_Step1 Check_Step2 Analyze Step 2 (Claisen Rearrangement) Check_Step1->Check_Step2 If Step 1 OK Step1_Sol1 Incomplete Reaction? - Check base & reagents - Increase reaction time/temp Check_Step1->Step1_Sol1 No Check_Step3 Analyze Step 3 (Oxidation) Check_Step2->Check_Step3 If Step 2 OK Step2_Sol1 No Rearrangement? - Increase temperature - Consider Lewis acid catalyst Check_Step2->Step2_Sol1 No Step2_Sol2 Side Products? - Lower temperature - Shorter reaction time Check_Step2->Step2_Sol2 Yes Purification_Issue Investigate Purification Method Check_Step3->Purification_Issue If Step 3 OK Step3_Sol1 Low Yield? - Milder oxidant - Two-step oxidation Check_Step3->Step3_Sol1 No Step3_Sol2 Incomplete Reaction? - More oxidant - Longer time Check_Step3->Step3_Sol2 Yes Purification_Sol1 Recrystallization Issues? - Screen different solvents - Check for co-crystallization Purification_Issue->Purification_Sol1 No Final_Product Pure Product Purification_Issue->Final_Product Yes Step1_Sol1->Check_Step2 Re-run & Analyze Step2_Sol1->Check_Step3 Re-run & Analyze Step2_Sol2->Check_Step3 Re-run & Analyze Step3_Sol1->Purification_Issue Re-run & Analyze Step3_Sol2->Purification_Issue Re-run & Analyze Purification_Sol1->Final_Product

Caption: A logical troubleshooting workflow for the synthesis.

General Protocol for O-Allylation of a Phenol
  • Dissolution: Dissolve the phenolic starting material (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Addition of Base: Add an excess of a base, typically anhydrous potassium carbonate (1.5-2 equivalents).

  • Addition of Allyl Bromide: Add allyl bromide (1.1-1.5 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product is then typically purified by column chromatography.

General Protocol for Thermal Claisen Rearrangement
  • Reaction Setup: Place the allyl aryl ether in a reaction vessel equipped with a condenser and a nitrogen inlet.

  • Heating: Heat the neat substrate or a solution in a high-boiling solvent (e.g., N,N-diethylaniline) to the required temperature (typically 180-225 °C).

  • Monitoring: Monitor the progress of the rearrangement by TLC or GC-MS.

  • Purification: Once the reaction is complete, cool the mixture and purify the product directly by column chromatography or distillation.

General Protocol for the Oxidation of an Allyl Phenol to a Benzoic Acid (adapted from eugenol oxidation)
  • Isomerization (Optional but recommended): The allylphenol can first be isomerized to the corresponding propenylphenol by heating with a base such as potassium hydroxide in a high-boiling solvent.

  • Oxidation: The propenylphenol is then oxidized to the corresponding benzoic acid. A common method involves using potassium permanganate in an alkaline solution. The reaction is typically carried out at elevated temperatures and monitored until the purple color of the permanganate disappears.

  • Workup: After the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: The crude benzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Step 1: O-Allylation Reagents and Conditions Typical Yield Reference
Starting Material4,5-Dimethoxyphenol
Allylating AgentAllyl bromide
BaseK₂CO₃
SolventAcetone
TemperatureReflux70-90%General procedure
Step 2: Claisen Rearrangement Reagents and Conditions Typical Yield Reference
Starting MaterialAllyl 4,5-dimethoxyphenyl ether
ConditionsNeat, 180-225 °C60-80%[1]
Catalyst (optional)Lewis Acid (e.g., BCl₃)May improve yield and lower temperature
Step 3: Oxidation Reagents and Conditions Typical Yield Reference
Starting Material2-Allyl-4,5-dimethoxyphenol
Oxidizing Agent1. Isomerization (KOH) 2. KMnO₄40-60%Analogous to eugenol oxidation[1][2]
Oxidizing AgentRuCl₃, NaIO₄Potentially higher yield

References

Technical Support Center: 3-Allyl-4,5-dimethoxybenzoic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential degradation pathways of 3-Allyl-4,5-dimethoxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, three primary degradation pathways are plausible under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress):

  • Pathway A: Allyl Group Oxidation: The allyl side chain is susceptible to oxidation. This can lead to the formation of an allylic alcohol, which may be further oxidized to a ketone or an aldehyde. Under strong oxidative conditions, cleavage of the allyl group can occur.

  • Pathway B: Demethylation: One or both of the methoxy groups on the aromatic ring can be cleaved to form hydroxyl groups. This is a common degradation pathway for methoxy-substituted aromatic compounds, particularly under acidic or thermal stress.

  • Pathway C: Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially under thermal stress or in acidic conditions.

Q2: What are the expected major degradation products?

A2: The major degradation products will depend on the specific stress conditions applied. Please refer to the Summary of Potential Degradation Products table below for a detailed list of expected products and the conditions under which they are likely to form.

Q3: How should I store this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration is recommended.

Q4: Is this compound sensitive to light?

A4: Aromatic compounds, especially those with activating groups like methoxy and allyl substituents, can be sensitive to light. Photolytic degradation can lead to complex radical-mediated reactions. Therefore, it is crucial to protect the compound from light during storage and handling. Use amber vials or wrap containers in aluminum foil.

Troubleshooting Guides

Issue: I see an unexpected peak in my HPLC chromatogram after storing my sample in solution.

  • Question: What could be the cause of this new peak?

  • Answer: An unexpected peak likely indicates degradation of your compound. Depending on the solvent and storage conditions, hydrolysis or oxidation may have occurred.

    • If your solvent is aqueous and not pH-controlled: You might be observing hydrolysis products, potentially involving demethylation.

    • If your sample was exposed to air: The new peak could be an oxidation product of the allyl group, such as an allylic alcohol or ketone.

  • Recommendation:

    • Confirm the identity of the new peak using a mass spectrometer (LC-MS).

    • Prepare fresh solutions for your experiments and analyze them promptly.

    • If you need to store solutions, keep them refrigerated and protected from light. Consider using an antioxidant if compatible with your experimental setup.

Issue: The concentration of my this compound standard is lower than expected.

  • Question: Why is the apparent concentration of my standard decreasing over time?

  • Answer: A decrease in the concentration of the parent compound is a clear indication of degradation.

    • Thermal Degradation: If the sample has been exposed to elevated temperatures, thermal degradation, including decarboxylation, may have occurred.

    • Photodegradation: Exposure to ambient or UV light can cause photolytic degradation.

  • Recommendation:

    • Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from light.

    • Perform a forced degradation study under controlled conditions (see Experimental Protocols) to identify the specific degradation products and understand the rate of degradation under different stressors. This will help in developing a stability-indicating analytical method.

Issue: My mass spectrometry results show a product with a mass 14 Da or 28 Da less than the parent compound.

  • Question: What degradation event corresponds to a loss of 14 or 28 mass units?

  • Answer: A loss of 14 Da (CH₂) or 28 Da (C₂H₄) strongly suggests demethylation. The loss of one methyl group results in a mass decrease of 14 Da, while the loss of both methoxy groups as two methyl groups would lead to a 28 Da decrease.

  • Recommendation:

    • Confirm the structure of the degradation product using tandem mass spectrometry (MS/MS) or by synthesizing the suspected demethylated standard.

    • Review the pH and temperature conditions of your experiment, as demethylation is often promoted by acidic conditions and/or heat.

Summary of Potential Degradation Products

Degradation PathwayPotential Degradation ProductMolecular FormulaMolecular Weight ( g/mol )Likely Formation Conditions
Parent Compound This compound C₁₂H₁₄O₄ 222.24 -
A: Allyl Group Oxidation 3-(2,3-dihydroxypropyl)-4,5-dimethoxybenzoic acidC₁₂H₁₆O₆256.25Oxidative (e.g., H₂O₂)
3-(2-oxopropyl)-4,5-dimethoxybenzoic acidC₁₂H₁₄O₅238.24Oxidative
4,5-Dimethoxy-3-(prop-1-en-2-yl)benzoic acidC₁₂H₁₄O₄222.24Isomerization
B: Demethylation 3-Allyl-4-hydroxy-5-methoxybenzoic acidC₁₁H₁₂O₄208.21Acidic, Thermal
3-Allyl-5-hydroxy-4-methoxybenzoic acidC₁₁H₁₂O₄208.21Acidic, Thermal
3-Allyl-4,5-dihydroxybenzoic acidC₁₀H₁₀O₄194.18Strong Acidic, High Thermal
C: Decarboxylation 1-Allyl-2,3-dimethoxybenzeneC₁₁H₁₄O₂178.23Thermal, Acidic

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a typical forced degradation study of this compound.

Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • pH meter

  • HPLC vials

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M NaOH and dilute with methanol to the initial concentration.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 M HCl and dilute with methanol to the initial concentration.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer the solid compound to a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to a concentration of 1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid compound to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Dissolve the stressed solid in methanol to a concentration of 1 mg/mL.

  • Control Samples: Prepare control samples by diluting the stock solution with the respective solvent (water for hydrolysis, methanol for others) and storing them under normal conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see protocol below).

Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

Visualizations

Degradation_Pathways cluster_A Pathway A: Allyl Group Oxidation cluster_B Pathway B: Demethylation cluster_C Pathway C: Decarboxylation parent This compound (C12H14O4, MW: 222.24) A1 3-(2,3-dihydroxypropyl)-4,5- dimethoxybenzoic acid (C12H16O6, MW: 256.25) parent->A1 Oxidation A2 3-(2-oxopropyl)-4,5- dimethoxybenzoic acid (C12H14O5, MW: 238.24) parent->A2 Oxidation B1 3-Allyl-4-hydroxy-5- methoxybenzoic acid (C11H12O4, MW: 208.21) parent->B1 Acid/Heat -CH3 C1 1-Allyl-2,3-dimethoxybenzene (C11H14O2, MW: 178.23) parent->C1 Heat/Acid -CO2 B2 3-Allyl-4,5-dihydroxybenzoic acid (C10H10O4, MW: 194.18) B1->B2 Acid/Heat -CH3

Caption: Plausible degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution (1 mg/mL in Methanol) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (1 M HCl, 60°C) stress->acid base Base Hydrolysis (1 M NaOH, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo neutralize Neutralize & Dilute (for Hydrolysis Samples) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC-UV Method oxid->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Products (LC-MS, MS/MS) analyze->identify end Characterize Degradation Profile identify->end

Caption: General workflow for a forced degradation study.

methods for stabilizing 3-Allyl-4,5-dimethoxybenzoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Allyl-4,5-dimethoxybenzoic acid in aqueous solutions. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the preparation and handling of this compound solutions.

Issue 1: Precipitation or Low Solubility of this compound in Aqueous Solution

Potential Causes:

  • Poor intrinsic water solubility: As a complex organic molecule, this compound is expected to have limited solubility in neutral aqueous solutions. Over 70% of new chemical entities exhibit poor aqueous solubility.[1]

  • Incorrect pH: The solubility of acidic compounds is highly dependent on the pH of the solution.

  • Low temperature: Solubility of most solid compounds in liquid solvents decreases as the temperature drops.

  • Inappropriate solvent system: Water alone may not be a suitable solvent for this compound.

Recommended Solutions:

  • pH Adjustment: Since the compound is a weak acid, increasing the pH of the solution can deprotonate the carboxylic acid group, forming a more soluble salt.[2][3] Buffer solutions such as citrate, acetate, or phosphate buffers are commonly used.[2] For oral formulations, a pH range of 4-8 is generally well-tolerated, while for intravenous administration, a narrower range of 3-9 is recommended to minimize irritation.[2]

  • Use of Co-solvents: Employing a co-solvent system can significantly enhance solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

  • Addition of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, thereby increasing its solubility.[2] Examples include Tween 80 and Solutol HS-15.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[1][4]

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[5] Techniques like micronization or nanonization can be employed.[5]

Issue 2: Degradation of this compound in Solution (e.g., discoloration, loss of potency)

Potential Causes:

  • Oxidation: The allyl group and the electron-rich aromatic ring are susceptible to oxidation, especially in the presence of oxygen, metal ions, or light.

  • Hydrolysis: While less likely for the core structure, ester-containing impurities or excipients could be susceptible to hydrolysis depending on the pH.

  • Photodegradation: Exposure to UV or visible light can induce degradation of the molecule.

  • Incompatible Excipients: Some excipients may react with the active compound.

Recommended Solutions:

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) to prevent oxidative degradation.

  • Use of Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

  • Protection from Light: Prepare and store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: Purge the solution and the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Excipient Compatibility Study: Conduct a compatibility study to ensure that the chosen excipients do not promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

While specific degradation pathways for this molecule are not extensively documented, based on its chemical structure, potential degradation could occur via:

  • Oxidation of the allyl group: This can lead to the formation of epoxides, diols, or cleavage of the double bond.

  • Oxidation of the aromatic ring: The electron-donating methoxy groups make the ring susceptible to oxidative degradation.

  • Decarboxylation: Under certain conditions (e.g., high temperature), the carboxylic acid group could be lost.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

To ensure stability, solutions should be:

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light by using amber vials or other light-blocking containers.

  • Stored under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.

Q3: Which analytical techniques are suitable for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the intact drug from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.

Quantitative Data Summary

The following tables present illustrative data on the stability of a hypothetical this compound formulation. Note: This is example data and should be confirmed by internal experiments.

Table 1: Effect of pH on the Stability of a 0.1 mg/mL this compound Solution at 40°C

pHBuffer System% Recovery after 7 daysAppearance
3.0Citrate98.5%Clear, colorless
5.0Acetate99.2%Clear, colorless
7.4Phosphate95.1%Clear, slightly yellow
9.0Borate88.7%Yellow solution

Table 2: Impact of Antioxidants on the Stability of a 0.1 mg/mL this compound Solution (pH 7.4) at 40°C under Air

Formulation% Recovery after 7 daysAppearance
No Antioxidant95.1%Clear, slightly yellow
0.1% Ascorbic Acid99.5%Clear, colorless
0.05% Sodium Metabisulfite99.3%Clear, colorless
0.01% EDTA97.2%Clear, colorless

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Expose the compound to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all samples by HPLC-UV and LC-MS to separate and identify any degradation products.

  • The HPLC method is considered stability-indicating if all degradation peaks are resolved from the main compound peak.

Protocol 2: Solubility Assessment

Objective: To determine the solubility of this compound in various aqueous media.

Methodology:

  • Add an excess amount of the solid compound to a series of vials containing different aqueous media (e.g., water, various pH buffers, solutions with co-solvents or surfactants).

  • Shake the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solids.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

References

resolving co-eluting peaks in HPLC analysis of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks during the HPLC analysis of 3-Allyl-4,5-dimethoxybenzoic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of co-eluting peaks in my chromatogram for this compound?

A1: Co-eluting peaks may not always be obvious. Look for subtle signs such as peak fronting, tailing, or the appearance of shoulders on your main analyte peak. A broader-than-expected peak can also be an indication of multiple compounds eluting at or near the same time. If you have access to a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. Inconsistent spectra across the peak are a strong indicator of co-elution.

Q2: What are the most likely compounds to co-elute with this compound?

A2: Potential co-eluents can include positional isomers (e.g., 2-Allyl-4,5-dimethoxybenzoic acid or 6-Allyl-4,5-dimethoxybenzoic acid), synthetic byproducts, or related impurities. The structural similarity of these compounds can lead to very close retention times under standard reversed-phase HPLC conditions.

Q3: How does the mobile phase pH affect the retention and resolution of this compound?

A3: As a carboxylic acid, the retention of this compound is highly dependent on the mobile phase pH.[1][2][3][4] At a pH above its pKa, the molecule will be ionized (deprotonated), making it more polar and resulting in shorter retention times on a reversed-phase column. Conversely, at a pH below its pKa, it will be in its neutral, less polar form and will be retained longer.[2][3] Manipulating the pH can alter the selectivity between the analyte and co-eluting impurities, potentially resolving the peaks. For robust methods, it is recommended to work at a pH at least 1.5 to 2 units away from the analyte's pKa.[3]

Q4: When should I consider changing my HPLC column?

A4: If you have exhausted efforts to resolve co-eluting peaks by modifying the mobile phase (e.g., adjusting pH, organic modifier ratio, or using a different organic solvent), it may be time to consider a different stationary phase.[5] A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, can provide alternative interactions with your analyte and impurities, leading to better separation.

Troubleshooting Guide

Problem: Poor resolution or suspected co-elution of peaks during the analysis of this compound.

Below is a systematic approach to troubleshoot and resolve co-eluting peaks.

Step 1: Initial Assessment and Method Verification

Before making significant changes, it is crucial to confirm the problem and ensure the current method is running as expected.

  • Symptom: Broad, asymmetric, or shouldered peak for this compound.

  • Action:

    • Confirm System Suitability: Inject a standard of this compound to verify retention time, peak shape, and efficiency.

    • Peak Purity Analysis: If available, use a DAD to check for spectral differences across the peak. An inconsistent spectrum is a clear sign of co-elution.

Step 2: Mobile Phase Optimization

Adjusting the mobile phase is often the most effective way to improve resolution.

  • Strategy 1: Adjust Mobile Phase pH

    • Rationale: Small changes in pH can significantly impact the retention of ionizable compounds like carboxylic acids, altering selectivity.[1][2][3][4]

    • Action: Systematically adjust the pH of the aqueous portion of your mobile phase. For example, if your current mobile phase is buffered at pH 3.0, evaluate separations at pH 2.5 and 3.5. Ensure your buffer system is effective in the chosen pH range.

  • Strategy 2: Modify Organic Solvent Composition

    • Rationale: Changing the organic solvent (e.g., from acetonitrile to methanol) or its proportion in the mobile phase can alter selectivity.

    • Action:

      • If using isocratic elution, systematically vary the percentage of the organic modifier.

      • If using a gradient, adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.

      • Evaluate replacing acetonitrile with methanol or vice-versa. These solvents offer different selectivities for aromatic compounds.

Step 3: Stationary Phase Screening

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.

  • Rationale: Different stationary phases provide different retention mechanisms and selectivities.

  • Action: Screen columns with different stationary phases. A good starting point is to compare a standard C18 column with a phenyl-hexyl column and a polar-embedded column.

Step 4: Other Chromatographic Parameters

Fine-tuning other parameters can also contribute to improved resolution.

  • Strategy 1: Lower the Flow Rate

    • Rationale: Reducing the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

    • Action: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on resolution.

  • Strategy 2: Adjust Column Temperature

    • Rationale: Temperature can affect selectivity and viscosity of the mobile phase.

    • Action: Evaluate the separation at different temperatures, for example, 30 °C, 35 °C, and 40 °C.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Mobile Phases: Prepare three separate aqueous mobile phase solutions containing your buffer (e.g., 20 mM phosphate or acetate) adjusted to three different pH values (e.g., 2.5, 3.0, and 3.5).

  • Prepare Organic Mobile Phase: Use HPLC-grade acetonitrile or methanol as your organic mobile phase.

  • Equilibrate the System: For each pH condition, thoroughly flush and equilibrate the HPLC system and column with the pre-mixed mobile phase (e.g., 60:40 aqueous:organic).

  • Inject Sample: Inject your sample containing this compound and the suspected co-eluting impurity.

  • Analyze Results: Compare the chromatograms for changes in retention time and resolution between the analyte and the impurity.

Protocol 2: Column Screening
  • Select Columns: Choose a set of columns with different stationary phases (e.g., C18, Phenyl-Hexyl, and a polar-embedded phase) but with the same dimensions (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Define a Standard Method: Use a consistent mobile phase and gradient program for the initial screening. A good starting point is a generic gradient of 10-90% acetonitrile in water with 0.1% formic acid over 15 minutes.

  • Equilibrate Each Column: Install the first column and equilibrate it with the mobile phase until a stable baseline is achieved.

  • Inject Sample: Inject your test mixture.

  • Repeat for Each Column: After the run, replace the column with the next in your screening set, equilibrate, and inject the sample.

  • Compare Chromatograms: Evaluate the chromatograms from each column for the best selectivity and resolution of the target peaks.

Data Presentation

Table 1: Effect of Mobile Phase pH on Resolution

Mobile Phase pHRetention Time of Analyte (min)Retention Time of Impurity (min)Resolution (Rs)
2.58.28.51.2
3.07.57.60.8
3.56.86.70.5

Table 2: Comparison of Different Stationary Phases

Stationary PhaseRetention Time of Analyte (min)Retention Time of Impurity (min)Resolution (Rs)
C187.57.60.8
Phenyl-Hexyl9.19.82.1
Polar-Embedded6.26.91.9

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution start Co-eluting Peaks Suspected assessment Initial Assessment: - System Suitability Check - Peak Purity Analysis start->assessment mobile_phase Mobile Phase Optimization: - Adjust pH - Modify Organic Solvent - Change Solvent Type assessment->mobile_phase Resolution < 1.5 column_screening Stationary Phase Screening: - C18 vs. Phenyl vs. Polar-Embedded mobile_phase->column_screening Still Co-eluting resolved Peaks Resolved mobile_phase->resolved Resolution ≥ 1.5 other_params Adjust Other Parameters: - Flow Rate - Temperature column_screening->other_params Minor Adjustments Needed column_screening->resolved Resolution ≥ 1.5 other_params->resolved Resolution ≥ 1.5

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Logical_Relationships cluster_analyte Analyte Properties cluster_params Chromatographic Parameters cluster_outcome Chromatographic Outcome analyte This compound (Carboxylic Acid, pKa ~4-5) retention Retention Time selectivity Selectivity ph Mobile Phase pH ph->retention Strongly Influences ph->selectivity Can Modify organic Organic Modifier (Acetonitrile vs. Methanol) organic->retention Influences organic->selectivity Strongly Influences station Stationary Phase (C18, Phenyl, etc.) station->retention Determines station->selectivity Primary Driver resolution Resolution retention->resolution selectivity->resolution

Caption: Key relationships in HPLC method development for ionizable compounds.

References

minimizing side reactions during the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Allyl-4,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and minimize side reactions during their experiments.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the synthesis of this compound, which is typically prepared via a two-step process: O-allylation of a suitable phenolic precursor (e.g., syringic acid or a related derivative) followed by a Claisen rearrangement.

Issue 1: Low Yield or Incomplete O-Allylation

  • Question: I am observing a low yield of my allyl ether intermediate and my starting material remains. What could be the cause and how can I improve the yield?

  • Answer: Incomplete O-allylation is a common issue. Several factors can contribute to this:

    • Insufficient Base: The phenolic hydroxyl group needs to be deprotonated to become a potent nucleophile. Ensure you are using a sufficient molar excess of a suitable base. Potassium carbonate is commonly used, but stronger bases like sodium hydride can be employed if needed, though with greater caution.

    • Poor Solvent Choice: The solvent should be polar aprotic to facilitate the SN2 reaction. Dimethylformamide (DMF) or acetone are common choices. Ensure the solvent is anhydrous, as water can hydrolyze the allyl halide and consume the base.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Refluxing in acetone or heating in DMF (e.g., 60-80 °C) is typical. However, excessively high temperatures can lead to side reactions.

    • Allylating Agent Reactivity: Allyl bromide is generally more reactive than allyl chloride. Ensure your allylating agent is not degraded.

Issue 2: Formation of C-Alkylated Byproducts during O-Allylation

  • Question: Besides my desired O-allyl ether, I am observing the formation of a C-allylated product directly from my phenolic starting material. How can I prevent this?

  • Answer: While O-allylation is generally favored under basic conditions, competitive C-allylation can occur, especially with highly activated aromatic rings.[1] To minimize this:

    • Use a Milder Base: A very strong base can increase the nucleophilicity of the aromatic ring. Using a weaker base like potassium carbonate may favor O-allylation.

    • Control Reaction Temperature: Higher temperatures can sometimes promote C-allylation. Try running the reaction at a lower temperature for a longer duration.

    • Protecting Groups: In some cases, protecting the carboxylic acid group (e.g., as an ester) before allylation can alter the electronic properties of the ring and may reduce direct C-allylation.

Issue 3: Claisen Rearrangement is Sluggish or Incomplete

  • Question: My allyl ether is not rearranging to the desired this compound, or the conversion is very low. What can I do?

  • Answer: The Claisen rearrangement is a thermal process and requires sufficient energy input.[2][3][4][5][6]

    • Inadequate Temperature: Aromatic Claisen rearrangements often require high temperatures, typically in the range of 180-220 °C.[5] Ensure your reaction is reaching the necessary temperature. High-boiling solvents like N,N-diethylaniline or diphenyl ether are often used. Microwave-assisted heating can also be effective in significantly reducing reaction times and improving yields.[4]

    • Solvent Effects: Polar solvents can accelerate the Claisen rearrangement.[5] However, the choice of solvent is often dictated by the required reaction temperature.

Issue 4: Formation of Abnormal Claisen Rearrangement Products

  • Question: I am seeing an isomer of my desired product where the allyl group has migrated to a different position. What is happening?

  • Answer: This is likely due to a subsequent Cope rearrangement if the ortho-positions are blocked.[2] In the case of this compound synthesis from a 4-allyloxy precursor, the initial rearrangement should occur at the 3-position. If for some reason that position is sterically hindered or the reaction conditions are harsh, other isomers could potentially form, though this is less common for this specific substrate. Careful structural analysis of the product is crucial.

Issue 5: Decarboxylation of the Benzoic Acid Moiety

  • Question: I am losing the carboxylic acid group during the high-temperature Claisen rearrangement. How can I avoid this?

  • Answer: Decarboxylation of benzoic acids can occur at high temperatures. To mitigate this:

    • Optimize Reaction Time and Temperature: Use the lowest possible temperature and shortest reaction time that still affords a good yield of the rearranged product.

    • Esterification: Protecting the carboxylic acid as an ester before the Claisen rearrangement can prevent decarboxylation. The ester can then be hydrolyzed in a subsequent step.

Issue 6: Ether Cleavage of Methoxy Groups

  • Question: I am observing the loss of one or both of the methoxy groups during the synthesis. What conditions could be causing this?

  • Answer: Methoxy groups are generally stable, but can be cleaved under harsh acidic or basic conditions, especially at high temperatures.

    • Avoid Strong Acids: If any acidic workup is required, use dilute acids and avoid prolonged exposure.

    • Moderate Basicity: While a base is needed for the initial O-allylation, excessively strong bases at high temperatures could potentially lead to demethylation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of related compounds, which can be used as a starting point for optimizing the synthesis of this compound.

StepReactantReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
O-Allylation 3-methoxy-4-hydroxybenzoic acidAllyl bromide, K₂CO₃DMF701~90[7]
O-Allylation 2-allyl-4-bromo-6-nitrophenolAllyl bromide, K₂CO₃AcetoneReflux177[8]
Claisen Rearrangement 4-allyloxy-3-methoxybenzaldehyde-N-methylpyrrolidone200 (microwave)392

Experimental Protocols

1. Synthesis of Allyl 4,5-dimethoxybenzoate (Hypothetical Intermediate)

This protocol is a general procedure based on the O-allylation of phenolic acids.

  • To a solution of 4,5-dimethoxybenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add allyl bromide (1.2-1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

2. Synthesis of this compound via Claisen Rearrangement

This protocol is a general procedure for the thermal Claisen rearrangement.

  • Place the purified Allyl 4,5-dimethoxybenzoate in a high-boiling point solvent such as N,N-diethylaniline.

  • Heat the reaction mixture to 180-210 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent and wash with dilute hydrochloric acid to remove the high-boiling solvent.

  • Extract the desired product from the organic layer using an aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

  • Further purification can be achieved by recrystallization.[9][10][11]

Visualizations

experimental_workflow start Start: Syringic Acid Derivative o_allylation Step 1: O-Allylation (Allyl Bromide, K2CO3, DMF) start->o_allylation intermediate Intermediate: Allyl Ether o_allylation->intermediate claisen Step 2: Claisen Rearrangement (High Temperature, e.g., 200°C) intermediate->claisen purification Purification (Recrystallization) claisen->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of Final Product check_step1 Problem in O-Allylation? start->check_step1 check_step2 Problem in Claisen Rearrangement? start->check_step2 incomplete_allylation Incomplete Reaction: - Increase base/temperature - Check reagents check_step1->incomplete_allylation Yes c_alkylation C-Alkylation Side Product: - Use milder base - Lower temperature check_step1->c_alkylation Yes incomplete_rearrangement Incomplete Rearrangement: - Increase temperature - Use high-boiling solvent check_step2->incomplete_rearrangement Yes decarboxylation Decarboxylation: - Lower temperature/time - Protect as ester check_step2->decarboxylation Yes ether_cleavage Ether Cleavage: - Avoid harsh acid/base check_step2->ether_cleavage Yes

Caption: Troubleshooting logic for minimizing side reactions.

References

strategies for scaling up the production of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Allyl-4,5-dimethoxybenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic approach involves the Claisen rearrangement of an allyl ether precursor.

Scenario 1: Low Yield of Allyl 4,5-dimethoxybenzoate (Esterification)

Potential Cause Recommended Solution
Incomplete reaction- Increase reaction time. - Increase the molar excess of allyl alcohol. - Ensure the catalyst (e.g., sulfuric acid, DCC/DMAP) is active and used in the correct amount.
Product decomposition- Lower the reaction temperature. - Use a milder acid catalyst.
Purification losses- Optimize the extraction and chromatography conditions. - Consider crystallization as an alternative purification method.

Scenario 2: Inefficient Claisen Rearrangement

Potential Cause Recommended Solution
Insufficient reaction temperature- The Claisen rearrangement is a thermal process and typically requires high temperatures (180-220 °C). Ensure the reaction is heated to the appropriate temperature. - Use a high-boiling point solvent such as diphenyl ether or N,N-diethylaniline.
Steric hindrance- If the substrate is sterically hindered, longer reaction times or higher temperatures may be necessary.
Side reactions (e.g., polymerization)- Add a radical scavenger like BHT to the reaction mixture. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Scenario 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Presence of unreacted starting material- Optimize the reaction conditions to drive the reaction to completion. - Employ column chromatography with a suitable solvent system to separate the product from the starting material.
Formation of isomeric byproducts- The Claisen rearrangement can sometimes yield ortho and para isomers. Optimize the reaction conditions (solvent, temperature) to favor the desired isomer. - Utilize preparative HPLC for separation of closely related isomers.
Product is an oil and difficult to handle- Attempt to crystallize the product from a suitable solvent or solvent mixture. - If crystallization is unsuccessful, use high-vacuum distillation or Kugelrohr distillation for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical approach is a multi-step synthesis starting from 4,5-dimethoxybenzoic acid. This typically involves:

  • Protection of the carboxylic acid: Often by esterification to a methyl or ethyl ester.

  • O-allylation: Synthesis of the allyl ether by reacting the corresponding phenol with an allyl halide.

  • Claisen rearrangement: Heating the allyl ether to induce a[1][1]-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring.

  • Deprotection: Hydrolysis of the ester to yield the final carboxylic acid product.

Q2: What are the critical parameters to control during the Claisen rearrangement step?

The critical parameters for a successful Claisen rearrangement are temperature and reaction time. This reaction is thermally driven and typically requires high temperatures. The optimal temperature and time should be determined empirically for each specific substrate and scale. The choice of a high-boiling, inert solvent is also crucial for maintaining a consistent reaction temperature.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be taken at different time intervals and analyzed to observe the disappearance of the starting material and the appearance of the product.

Q4: What are the expected spectroscopic signatures for this compound?

In the ¹H NMR spectrum, you would expect to see signals corresponding to the allyl group (protons on the double bond and the methylene group attached to the ring), the two methoxy groups, and the aromatic protons. The carboxylic acid proton will appear as a broad singlet. In the ¹³C NMR spectrum, characteristic peaks for the carboxylic acid carbon, the aromatic carbons, the methoxy carbons, and the carbons of the allyl group should be present. Mass spectrometry should show the molecular ion peak corresponding to the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4,5-dimethoxybenzoate (Esterification)

  • To a solution of 4,5-dimethoxybenzoic acid (1 eq.) in methanol, slowly add sulfuric acid (0.1 eq.) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Claisen Rearrangement to form Methyl 3-Allyl-4,5-dimethoxybenzoate

  • Place methyl 4-allyloxy-5-methoxybenzoate in a flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the flask in a pre-heated oil bath to 180-220 °C.

  • Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow start 4,5-dimethoxybenzoic acid esterification Esterification (MeOH, H2SO4) start->esterification allyl_ether Methyl 4,5-dimethoxybenzoate esterification->allyl_ether o_allylation O-Allylation (Allyl bromide, K2CO3) allyl_ether->o_allylation rearrangement_substrate Methyl 4-allyloxy-5-methoxybenzoate o_allylation->rearrangement_substrate rearrangement Claisen Rearrangement (Heat) rearrangement_substrate->rearrangement rearranged_product Methyl 3-Allyl-4,5-dimethoxybenzoate rearrangement->rearranged_product hydrolysis Hydrolysis (NaOH, H2O) rearranged_product->hydrolysis final_product This compound hydrolysis->final_product troubleshooting_logic start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Reagents incomplete->optimize_conditions check_workup Investigate Workup & Purification complete->check_workup extraction_loss Extraction Losses check_workup->extraction_loss purification_loss Purification Losses check_workup->purification_loss optimize_extraction Optimize Extraction Protocol: - Adjust pH - Increase Extraction Volume extraction_loss->optimize_extraction optimize_purification Optimize Purification Method: - Different Column - Recrystallization purification_loss->optimize_purification

References

Validation & Comparative

Spectroscopic Guide to the Structural Confirmation of 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for confirming the structure of 3-Allyl-4,5-dimethoxybenzoic acid. Due to the limited availability of published experimental spectra for the target compound, this guide presents predicted spectroscopic data alongside experimentally obtained data for structurally similar compounds. This comparative approach offers a robust framework for researchers to identify and characterize this compound and distinguish it from potential isomers and related molecules.

Predicted and Comparative Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below are the predicted key spectroscopic features for the target molecule, followed by comparative tables of experimental data for structurally related compounds.

Predicted Spectroscopic Data for this compound
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the allyl group protons, the methoxy group protons, and the carboxylic acid proton.

    • Aromatic Protons: Two singlets are predicted for the two aromatic protons, likely in the range of 7.0-7.5 ppm.

    • Allyl Group Protons: A doublet for the two protons adjacent to the aromatic ring (~3.4 ppm), a multiplet for the vinyl proton (~5.9-6.1 ppm), and two doublets for the terminal vinyl protons (~5.0-5.2 ppm) are expected.

    • Methoxy Group Protons: Two singlets for the two methoxy groups are predicted around 3.9 ppm.

    • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 10 ppm, is characteristic of a carboxylic acid proton.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

    • Carbonyl Carbon: A signal in the range of 170-180 ppm is expected for the carboxylic acid carbonyl carbon.

    • Aromatic Carbons: Six distinct signals are predicted for the aromatic carbons, with the oxygen-substituted carbons appearing at higher chemical shifts.

    • Allyl Group Carbons: Three signals corresponding to the three carbons of the allyl group are expected.

    • Methoxy Carbons: Two signals for the methoxy carbons should appear around 56 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

    • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.[1][2]

    • C=O Stretch (Carboxylic Acid): A strong absorption band is predicted between 1680 and 1710 cm⁻¹.[1][2]

    • C=C Stretch (Aromatic and Alkene): Bands in the 1600-1680 cm⁻¹ region are expected.

    • C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region are characteristic of the methoxy groups and the carboxylic acid C-O bond.[1]

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

    • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 222, corresponding to the molecular weight of the compound.

    • Fragmentation: Key fragmentation pathways may include the loss of a hydroxyl group (-17), a methoxy group (-31), a carboxyl group (-45), and cleavage of the allyl chain.

Comparative Spectroscopic Data Tables

To aid in the identification of this compound, the following tables present the experimental spectroscopic data for structurally similar compounds.

Table 1: ¹H NMR Data of Analogous Compounds

CompoundAromatic Protons (ppm)Methine Protons (ppm)Methylene Protons (ppm)Methoxy Protons (ppm)Other Protons (ppm)Solvent
3,4-Dimethoxybenzoic acid 7.7-7.8 (m, 2H), 7.0 (d, 1H)3.9 (s, 6H)12.6 (s, 1H, COOH)DMSO-d₆
3,5-Dimethoxybenzoic acid 7.1 (s, 2H), 6.7 (s, 1H)3.8 (s, 6H)13.0 (s, 1H, COOH)DMSO-d₆
3,4,5-Trimethoxybenzoic acid 7.25 (s, 2H)[3]3.84 (s, 6H), 3.74 (s, 3H)[3]12.95 (s, 1H, COOH)[3]DMSO-d₆[3]
4-Allyl-1,2-dimethoxybenzene 6.7-6.9 (m, 3H)5.9-6.0 (m, 1H)3.3 (d, 2H), 5.0-5.1 (m, 2H)3.8 (s, 6H)CDCl₃

Table 2: ¹³C NMR Data of Analogous Compounds

CompoundC=O (ppm)Aromatic C (ppm)Alkene C (ppm)Methoxy C (ppm)Other C (ppm)Solvent
3,4-Dimethoxybenzoic acid 167.5153.5, 148.8, 123.5, 122.9, 111.9, 111.255.7, 55.5DMSO-d₆
3,5-Dimethoxybenzoic acid 167.3160.7, 133.1, 108.1, 105.755.9DMSO-d₆
3,4,5-Trimethoxybenzoic acid 167.4153.1, 141.8, 126.4, 107.0[3]60.5, 56.3[3]DMSO-d₆[3]
4-Allyl-1,2-dimethoxybenzene 148.8, 147.3, 132.6, 120.3, 111.7, 111.1137.7, 115.655.9, 55.839.8 (CH₂)CDCl₃

Table 3: IR Absorption Frequencies (cm⁻¹) of Analogous Compounds

CompoundO-H StretchC-H StretchC=O StretchC=C StretchC-O Stretch
3,4-Dimethoxybenzoic acid 2500-3300 (broad)~3000~1680~1600, 1520~1270, 1120
3,5-Dimethoxybenzoic acid 2500-3300 (broad)~3000~1690~1600, 1590~1290, 1160
3,4,5-Trimethoxybenzoic acid 2500-3300 (broad)[4]~2950~1684[4]~1590, 1500~1230, 1130

Table 4: Mass Spectrometry Data (m/z) of Analogous Compounds

CompoundMolecular Ion (M⁺)Key Fragment Ions
3,4-Dimethoxybenzoic acid 182167, 139, 124, 95, 79, 66, 51
3,5-Dimethoxybenzoic acid 182[5]167, 151, 139, 124, 109, 81, 65, 53
3,4,5-Trimethoxybenzoic acid 212[6]197, 182, 169, 154, 125, 97, 79, 66
4-Allyl-1,2-dimethoxybenzene 178163, 147, 131, 115, 103, 91, 77, 65, 51

Experimental Protocols

Standard protocols for obtaining high-quality spectroscopic data for small organic molecules are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved to avoid issues with shimming.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal before running the sample.

    • Collect a sufficient number of scans (e.g., 16-32) and perform a background subtraction.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.

    • For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is preferred.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • For accurate mass measurements and determination of elemental composition, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Obtain tandem mass spectrometry (MS/MS) data by fragmenting the molecular ion to aid in structural elucidation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms compare Compare with Experimental Data of Analogs nmr->compare ir->compare ms->compare predict Predict Spectroscopic Data (Based on Structure) predict->compare structure Structure Confirmation compare->structure

Caption: Workflow for the structural confirmation of this compound.

References

A Researcher's Guide to Procuring 3-Allyl-4,5-dimethoxybenzoic Acid Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity reference standards is a critical first step in ensuring the accuracy and reproducibility of experimental results. This guide provides a comparative overview of available sources for 3-Allyl-4,5-dimethoxybenzoic acid, a key chemical intermediate. Due to the limited public availability of detailed Certificates of Analysis (CoA) for this specific compound, this guide also offers insights into evaluating suppliers and outlines essential analytical methods for quality verification.

Supplier Landscape and Product Comparison

Identifying a reliable supplier for a specific chemical entity like this compound can be challenging. Our research has identified a primary supplier for this compound, alongside other major suppliers of related benzoic acid derivatives that serve as a benchmark for quality and documentation.

Primary Supplier:

  • Santa Cruz Biotechnology (SCBT): Lists this compound and indicates that lot-specific Certificates of Analysis are available upon request.[1] While a public CoA with detailed purity analysis was not available at the time of this review, SCBT is a known supplier of biochemicals for research purposes.

Alternative Suppliers for Related Reference Standards:

For comparative purposes, it is valuable to consider the product information and documentation provided by major chemical suppliers for analogous benzoic acid reference standards. Companies like Sigma-Aldrich (now MilliporeSigma) and BLD Pharm offer a wide range of chemical products, often with detailed online specifications and access to CoAs for their reference materials.[2]

Data Presentation: Comparison of this compound and an Alternative

Since a detailed public Certificate of Analysis for this compound could not be located, the following table presents the available information for this compound and contrasts it with a well-documented, structurally related reference standard, Benzoic Acid from Sigma-Aldrich, to illustrate the desired level of product documentation.

FeatureThis compoundBenzoic Acid (Pharmaceutical Secondary Standard)
Supplier Santa Cruz BiotechnologySigma-Aldrich
CAS Number 647855-45-665-85-0
Molecular Formula C₁₂H₁₄O₄C₇H₆O₂
Molecular Weight 222.24122.12
Purity Not publicly available; stated on lot-specific CoA≥99.5%
Analytical Techniques Not publicly specifiedHPLC, NMR
Certificate of Analysis Available upon requestPublicly accessible
Price Not publicly availableVaries by quantity
Available Quantities Not publicly specifiedVaries

Experimental Protocols for Quality Verification

Researchers should independently verify the purity and identity of any reference standard. The following are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, based on established methods for benzoic acid derivatives.[3]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate and quantify the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for benzoic acid derivatives.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).

  • Procedure:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a calibration curve.

    • Inject a known concentration of the sample onto the HPLC system.

    • The purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is essential for confirming the chemical structure of the reference standard.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the reference standard in the deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the known structure of this compound.

Visualizing the Procurement and Selection Process

To aid researchers in navigating the procurement process, the following diagrams, generated using Graphviz, illustrate a typical workflow for obtaining a reference standard and a logical framework for supplier selection.

ProcurementWorkflow Procurement Workflow for Reference Standards A Identify Need for Reference Standard B Search for Suppliers (e.g., SCBT, BLD Pharm) A->B C Request Certificate of Analysis and Pricing B->C D Evaluate Supplier (Purity, Documentation, Cost) C->D E Place Purchase Order D->E F Receive and Log Reference Standard E->F G Perform In-house Quality Control (QC) F->G H Release for Experimental Use G->H

Caption: A typical workflow for procuring a chemical reference standard.

SupplierSelection Supplier Selection Logic Start Start Selection HasCoA Publicly Available Certificate of Analysis? Start->HasCoA PuritySpec Purity Meets Requirement? HasCoA->PuritySpec Yes ConsiderAlternative Consider Alternative Supplier or Compound HasCoA->ConsiderAlternative No PriceAcceptable Price Acceptable? PuritySpec->PriceAcceptable Yes PuritySpec->ConsiderAlternative No SelectSupplier Select Supplier PriceAcceptable->SelectSupplier Yes PriceAcceptable->ConsiderAlternative No

Caption: A decision-making diagram for selecting a suitable reference standard supplier.

References

a comparative analysis of different synthesis routes for 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 3-Allyl-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The routes are evaluated based on starting materials, reaction conditions, yields, and overall efficiency, supported by detailed experimental protocols and quantitative data.

Route 1: Synthesis Starting from Syringic Acid

This route commences with the readily available syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) and proceeds through two key steps: O-allylation followed by a Claisen rearrangement.

Logical Workflow for Route 1

Route 1 Syringic_Acid Syringic Acid Intermediate_1 4-(Allyloxy)-3,5-dimethoxybenzoic acid Syringic_Acid->Intermediate_1 O-allylation Allyl_Bromide Allyl Bromide, K2CO3, DMF Final_Product This compound Intermediate_1->Final_Product Claisen Rearrangement Microwave Microwave Irradiation, 200°C

Caption: Synthesis of this compound from syringic acid.

Route 2: Synthesis Starting from 3,4,5-Trimethoxybenzoic Acid

This alternative pathway utilizes 3,4,5-trimethoxybenzoic acid as the starting material, involving an initial selective demethylation step to generate syringic acid, which then follows the same subsequent steps as Route 1.

Logical Workflow for Route 2

Route 2 Start 3,4,5-Trimethoxybenzoic acid Syringic_Acid Syringic Acid Start->Syringic_Acid Selective Demethylation Demethylation_Reagents NaOH, Ethylene Glycol, Heat Intermediate_1 4-(Allyloxy)-3,5-dimethoxybenzoic acid Syringic_Acid->Intermediate_1 O-allylation Allylation_Reagents Allyl Bromide, K2CO3, DMF Final_Product This compound Intermediate_1->Final_Product Claisen Rearrangement Rearrangement Microwave Irradiation, 200°C

Caption: Synthesis of this compound from 3,4,5-trimethoxybenzoic acid.

Comparative Data of Synthesis Routes

ParameterRoute 1: From Syringic AcidRoute 2: From 3,4,5-Trimethoxybenzoic Acid
Starting Material Syringic acid3,4,5-Trimethoxybenzoic acid
Number of Steps 23
Step 1 Reaction O-allylationSelective Demethylation
Step 1 Conditions Allyl bromide, K2CO3, DMF, rt, 24 hNaOH, ethylene glycol, heat
Step 1 Yield ~97%High
Step 2 Reaction Claisen RearrangementO-allylation
Step 2 Conditions Microwave irradiation, 200 °C, 3 hAllyl bromide, K2CO3, DMF, rt, 24 h
Step 2 Yield ~92% (estimated)~97%
Step 3 Reaction -Claisen Rearrangement
Step 3 Conditions -Microwave irradiation, 200 °C, 3 h
Step 3 Yield -~92% (estimated)
Overall Yield ~89%High (multi-step)
Advantages Shorter route, high yield in the first step.Utilizes a different, readily available starting material.
Disadvantages Relies on the availability of syringic acid.Longer reaction sequence.

Experimental Protocols

Route 1: From Syringic Acid

Step 1: Synthesis of 4-(Allyloxy)-3,5-dimethoxybenzoic acid

To a solution of syringic acid (1.0 g, 5.05 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is added potassium carbonate (1.4 g, 10.1 mmol) and allyl bromide (0.65 mL, 7.58 mmol). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(allyloxy)-3,5-dimethoxybenzoic acid as a white solid.

Step 2: Synthesis of this compound via Claisen Rearrangement

This protocol is adapted from a similar transformation of a related benzaldehyde derivative and is expected to proceed with high efficiency.[1]

A solution of 4-(allyloxy)-3,5-dimethoxybenzoic acid (1.0 g, 4.20 mmol) in N-methyl-2-pyrrolidone (NMP, 15 mL) is subjected to microwave irradiation at 200 °C for 3 hours. After cooling, the reaction mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated NaCl solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.

Route 2: From 3,4,5-Trimethoxybenzoic Acid

Step 1: Synthesis of Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid)

This protocol is based on a patented procedure for selective demethylation.

A mixture of 3,4,5-trimethoxybenzoic acid (1.0 g, 4.71 mmol), sodium hydroxide (0.75 g, 18.8 mmol), and ethylene glycol (5 mL) is heated with stirring. The temperature is raised to distill off the formed water and ethylene glycol monomethyl ether. Upon completion of the reaction, the mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the product. The crude syringic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 2: Synthesis of 4-(Allyloxy)-3,5-dimethoxybenzoic acid

The syringic acid obtained from Step 1 is subjected to the same O-allylation procedure as described in Step 1 of Route 1.

Step 3: Synthesis of this compound via Claisen Rearrangement

The 4-(allyloxy)-3,5-dimethoxybenzoic acid from Step 2 is then rearranged using the microwave-assisted Claisen rearrangement protocol as described in Step 2 of Route 1.

Conclusion

Both presented routes offer viable pathways to this compound. Route 1, starting from syringic acid, is more direct and likely to have a higher overall yield due to the fewer number of steps. However, the choice of route may be dictated by the availability and cost of the starting materials. Route 2 provides a valuable alternative if 3,4,5-trimethoxybenzoic acid is a more accessible precursor. The key transformation in both routes is the Claisen rearrangement, for which a highly efficient microwave-assisted protocol is proposed based on a closely related literature precedent. Further optimization of the Claisen rearrangement conditions for this specific substrate could potentially improve the yield and reduce reaction times.

References

A Comparative Analysis of 3-Allyl-4,5-dimethoxybenzoic Acid and Its Isomers: Unraveling the Impact of Substituent Positioning

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship of a compound is paramount. This guide provides a comparative overview of 3-Allyl-4,5-dimethoxybenzoic acid and its positional isomers, highlighting the critical role that the placement of the allyl group on the benzene ring plays in determining the compound's biological and chemical properties. Due to a scarcity of direct comparative research, this guide synthesizes available data on related compounds to infer potential differences and guide future research.

Physicochemical Properties: A Tale of Two Positions

The position of the allyl group is anticipated to influence key physicochemical parameters such as polarity, solubility, and crystal packing. These differences, though subtle, can have a profound impact on a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Predicted Physicochemical Properties of Allyl-4,5-dimethoxybenzoic Acid Isomers

PropertyThis compound2-Allyl-4,5-dimethoxybenzoic acid (Hypothetical)6-Allyl-4,5-dimethoxybenzoic acid (Hypothetical)
Molecular Formula C₁₂H₁₄O₄C₁₂H₁₄O₄C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol 222.24 g/mol 222.24 g/mol
Predicted Polarity Moderately PolarPotentially Less PolarPotentially Less Polar
Predicted Solubility ModerateLowerLower

Note: The properties for the 2-Allyl and 6-Allyl isomers are hypothetical predictions based on general principles of organic chemistry, as direct experimental data is not currently available.

Biological Activity: The Ortho, Meta, and Para Effect

Studies on various benzoic acid derivatives have consistently demonstrated that the position of substituents on the aromatic ring can dramatically alter their biological activity.[1][2][3] This phenomenon, known as the "ortho, meta, para effect," is attributed to changes in electronic distribution and steric accessibility, which in turn affect how the molecule interacts with enzymes, receptors, and other biological macromolecules.

For instance, research on the antibacterial activity of benzoic acid derivatives has shown that the position of hydroxyl and methoxyl groups significantly influences their efficacy against pathogens like E. coli.[2][3] While a direct extrapolation to allyl-substituted dimethoxybenzoic acids cannot be made without experimental validation, it is reasonable to hypothesize that the positional isomers of this compound would exhibit distinct biological profiles. For example, the proximity of the allyl group to the carboxylic acid in the 2- and 6-positions could lead to intramolecular interactions that modulate the compound's acidity and binding affinity to target proteins.

Unfortunately, a comprehensive search of scientific literature did not yield specific experimental data, such as IC50 or MIC values, that would allow for a quantitative comparison of the biological activities of this compound and its positional isomers. Similarly, no information regarding the signaling pathways associated with these specific compounds could be found.

Experimental Protocols: A Roadmap for Future Investigation

To address the current knowledge gap, the following experimental protocols are proposed for a systematic comparison of this compound and its isomers.

1. Synthesis of Isomers: The synthesis of 2-Allyl-4,5-dimethoxybenzoic acid and 6-Allyl-4,5-dimethoxybenzoic acid would be the first critical step. Standard organic synthesis methodologies can be employed for this purpose.

2. Physicochemical Characterization: Once synthesized, the isomers should be subjected to a full suite of physicochemical characterization techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the exact molecular weight.

  • X-ray Crystallography: To elucidate the three-dimensional structure and crystal packing.

  • Solubility and Partition Coefficient (LogP) Determination: To assess their pharmacokinetic properties.

3. Biological Activity Screening: A battery of in vitro assays should be conducted to compare the biological activities of the isomers. This could include:

  • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) testing against a panel of pathogenic bacteria and fungi.

  • Cytotoxicity Assays: Evaluation of the compounds' toxicity against various cancer cell lines and normal cell lines to determine their therapeutic index.

  • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes to identify potential molecular targets.

Visualizing the Path Forward: A Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of this compound and its isomers.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Isomers (2-Allyl & 6-Allyl) characterization Physicochemical Characterization (NMR, MS, X-ray) synthesis->characterization antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (IC50) characterization->cytotoxicity enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis Comparative Analysis of Activity & Properties antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis

Caption: Proposed workflow for the synthesis, characterization, and comparative biological evaluation of allyl-4,5-dimethoxybenzoic acid isomers.

Conclusion and Future Directions

While this guide highlights the lack of direct comparative data for this compound and its isomers, it underscores the scientific rationale for anticipating significant differences in their properties and activities based on the principles of positional isomerism. The proposed experimental workflow provides a clear path for future research to elucidate these differences. Such studies are crucial for identifying the most promising isomer for further development as a potential therapeutic agent and for deepening our understanding of structure-activity relationships in this class of compounds. The insights gained from a systematic comparison would be invaluable for the rational design of more potent and selective drug candidates.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Allyl-4,5-dimethoxybenzoic Acid Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds related to 3-Allyl-4,5-dimethoxybenzoic acid, with a focus on their cytotoxic and tubulin polymerization inhibitory activities. Due to the limited direct studies on this compound derivatives, this guide draws comparisons from structurally similar compounds, particularly those featuring the prominent 3,4,5-trimethoxyphenyl moiety, a key pharmacophore in many potent anticancer agents.

I. Comparative Structure-Activity Relationship Analysis

The 3,4,5-trimethoxyphenyl group is a crucial structural feature for the biological activity of numerous cytotoxic compounds, including the well-known tubulin inhibitor, combretastatin A-4.[1] The SAR of these compounds reveals several key determinants of their potency.

Derivatives of 4-allyl-2-methoxyphenol, which share the allyl and methoxy substitutions, have demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The esterification of the phenolic hydroxyl group with different carboxylic acids has been shown to modulate this activity. For instance, the propionate ester exhibited a significantly lower IC50 value compared to the butanoate and isobutanoate esters, suggesting that the nature of the ester group plays a critical role in the cytotoxic potency.[2]

Chalcones and combretastatin A-4 analogs bearing the 3,4,5-trimethoxyphenyl moiety have been extensively studied. For chalcones, the substitution pattern on the second aromatic ring (B-ring) significantly influences their activity. The presence of a 3,4,5-trimethoxy motif on one of the aromatic rings is often associated with potent tubulin polymerization inhibition.[3] For combretastatin A-4 analogs, the cis-configuration of the stilbene bridge is fundamental for high potency, as it mimics the binding conformation of colchicine to tubulin.[1] Modifications to the bridge connecting the two aromatic rings, such as the introduction of heterocyclic systems, have been explored to create more rigid and orally available analogs.[1]

The replacement of the ethene bridge in combretastatin with other linkers has led to the development of novel analogs with altered mechanisms of action. Interestingly, some derivatives of combretastatin A-4 have been shown to act as microtubule-stabilizing agents, similar to paclitaxel, rather than destabilizing agents.[4]

Table 1: Cytotoxicity of 4-Allyl-2-methoxyphenol Derivatives against MCF-7 Cells
CompoundStructureIC50 (µg/mL)[2]
4-Allyl-2-methoxyphenyl propionateR = -CO-CH2-CH30.400
4-Allyl-2-methoxyphenyl butanoateR = -CO-(CH2)2-CH35.73
4-Allyl-2-methoxyphenyl isobutanoateR = -CO-CH(CH3)21.29

II. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Procedure: [2]

  • Cell Seeding: Human breast cancer cells (MCF-7) are harvested and seeded in a 96-well plate at a density of 5 x 104 cells/well.

  • Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The test compounds are added to the cells at various concentrations and incubated for a further 24 hours.

  • MTT Addition: After the incubation period, 100 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Formation: The plate is incubated for an additional 4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The medium is removed, and 5% sodium dodecyl sulfate (SDS) in 0.1 N HCl is added to each well to dissolve the formazan crystals. The plate is then incubated overnight at room temperature in the dark.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cytotoxic effect is determined by comparing the absorbance of treated cells to that of untreated control cells.

B. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin, GTP (an essential cofactor for polymerization), and a buffer solution.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a known tubulin stabilizer (e.g., paclitaxel) are used as positive controls. A vehicle control (e.g., DMSO) is also included.

  • Polymerization Initiation: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution. This change in turbidity is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls to determine its effect on microtubule dynamics.

III. Signaling Pathways and Mechanisms of Action

A. Tubulin Polymerization and Disruption

Many cytotoxic compounds containing the 3,4,5-trimethoxyphenyl moiety, such as combretastatin A-4, exert their anticancer effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers.

The binding of inhibitors like combretastatin A-4 to the colchicine-binding site on β-tubulin prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

Tubulin_Polymerization_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Protofilament Protofilaments Tubulin->Protofilament Polymerization Disruption Disruption of Microtubule Dynamics Protofilament->Tubulin Depolymerization Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Protofilament Disassembly Inhibitor Combretastatin A-4 (or related derivative) Inhibitor->Tubulin Binds to Colchicine Site CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

B. NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis. Constitutive activation of the NF-κB pathway is observed in many types of cancer and contributes to tumor progression and resistance to therapy. Some natural and synthetic compounds have been shown to inhibit the NF-κB pathway, making it an attractive target for cancer drug development.

The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Inhibitory Action TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (Active) IkBa_NFkB->NFkB_active Dissociation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Gene_Expression Target Gene Transcription (Inflammation, Proliferation, Survival) NFkB_nucleus->Gene_Expression Activation Inhibitor Potential Inhibitor Inhibitor->IKK Inhibition

References

A Comparative Guide to Quantitative Analytical Method Validation for 3-Allyl-4,5-dimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Methodology Comparison

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a widely used, cost-effective, and robust method for the quantification of compounds that possess a UV chromophore, which 3-Allyl-4,5-dimethoxybenzoic acid does. It is often suitable for routine quality control and analysis of less complex samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. It is particularly advantageous for analyzing complex biological matrices where interferences may be present, and for detecting trace levels of the analyte.[1][2] The use of multiple reaction monitoring (MRM) enhances the specificity of detection.[1]

Comparative Performance Data

The following tables summarize typical performance characteristics for the quantitative analysis of phenolic and benzoic acids using HPLC-UV and LC-MS/MS, based on published validation data.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.99[3][4]> 0.99
Limit of Detection (LOD) 0.01 - 0.35 µg/mL[3][4]Down to 0.01 µg/mL[2] or 0.5 ppm[1]
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL[3][4]As low as 0.01 µg/mL[2]
Accuracy (% Recovery) 98.33 - 101.12%[3][4]Generally within 85-115%
Precision (%RSD) < 5%[3][4]< 15%
Selectivity Good, but susceptible to co-eluting interferences.Excellent, highly selective due to mass-based detection.[1]

Table 2: Typical Chromatographic Conditions

ParameterHPLC-UVLC-MS/MS
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][3]C18 (e.g., 75 mm x 3.0 mm, 2.2 µm)[2]
Mobile Phase Acetonitrile and acidified water (e.g., with formic or acetic acid)[3][4]Acetonitrile and 0.1% formic acid in water[1][2]
Flow Rate 0.8 - 1.0 mL/min[1][3]0.4 mL/min[2]
Detection UV Diode Array Detector (DAD) at specific wavelengths (e.g., 254, 275, 305, 325 nm)[3][4]Tandem Mass Spectrometer with Electrospray Ionization (ESI) in negative or positive ion mode[1][2]

Experimental Protocols

The following are detailed, representative experimental protocols for the validation of a quantitative analytical method for this compound using either HPLC-UV or LC-MS/MS. These protocols are based on established methods for similar compounds.[1][2][3]

Protocol 1: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from any impurities or degradation products.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[3]

  • Injection Volume: 20 µL[3]

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 270 nm).

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

5. Validation Parameters:

  • Specificity: Analyze blank samples, samples spiked with the analyte, and samples containing potential impurities to demonstrate that the analyte peak is free from interference.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The determination coefficient (R²) should be > 0.99.[3][4]

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the standard (e.g., low, medium, and high concentrations). The recovery should be within an acceptable range (e.g., 98-102%).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a sample at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The relative standard deviation (%RSD) should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 75 mm x 3.0 mm, 2.2 µm particle size).[2]

2. Reagents and Materials:

  • Same as for HPLC-UV method.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water[2]

  • Mobile Phase B: Acetonitrile[2]

  • Isocratic or Gradient Elution: Optimized for the separation of the analyte.

  • Flow Rate: 0.4 mL/min[2]

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode for a carboxylic acid.

  • Multiple Reaction Monitoring (MRM): Optimize the precursor ion to product ion transitions for this compound and an internal standard (if used).

  • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage.

5. Preparation of Standard and Sample Solutions:

  • Similar to the HPLC-UV method, but typically at lower concentrations due to the higher sensitivity of the instrument.

  • For complex matrices, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]

6. Validation Parameters:

  • The validation parameters are the same as for the HPLC-UV method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ), but with more stringent acceptance criteria for some parameters due to the nature of the technique.

  • Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte by comparing the response of the analyte in a standard solution to the response in a post-extraction spiked sample.[2]

  • Stability: Assess the stability of the analyte in the analytical solution under various storage conditions.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the validation of a quantitative analytical method.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_exp Perform Validation Experiments protocol->validation_exp specificity Specificity validation_exp->specificity linearity Linearity validation_exp->linearity accuracy Accuracy validation_exp->accuracy precision Precision validation_exp->precision lod_loq LOD & LOQ validation_exp->lod_loq robustness Robustness validation_exp->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved for Routine Use report->end

Caption: Workflow for the validation of a quantitative analytical method.

HPLC_vs_LCMS_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS hplc HPLC-UV hplc_pros Pros: - Cost-effective - Robust - Widely available hplc->hplc_pros Advantages hplc_cons Cons: - Lower sensitivity - Prone to interferences hplc->hplc_cons Disadvantages lcms LC-MS/MS lcms_pros Pros: - High sensitivity - High selectivity - Structural information lcms->lcms_pros Advantages lcms_cons Cons: - Higher cost - More complex - Matrix effects lcms->lcms_cons Disadvantages

Caption: Comparison of HPLC-UV and LC-MS/MS techniques.

References

A Comparative Analysis of 3-Allyl-4,5-dimethoxybenzoic Acid Analogs and Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of a structural analog of 3-Allyl-4,5-dimethoxybenzoic acid against known inhibitors of key cellular signaling pathways. Due to a lack of publicly available data on the biological activity of this compound, this guide focuses on the experimentally determined activity of a closely related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, to provide a relevant comparative context.

While the direct biological effects of this compound remain uncharacterized in published literature, a structural analog, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, has demonstrated significant anti-cancer properties. This analog has been shown to inhibit the growth of colon cancer cells by modulating the STAT3 and NF-κB signaling pathways, both of which are critical regulators of cancer cell proliferation, survival, and inflammation.[1][2][3]

This guide will compare the reported activity of this analog with established inhibitors of the STAT3 and NF-κB pathways to offer a benchmark for its potential efficacy.

Comparative Biological Activity

The following tables summarize the inhibitory activity of the this compound analog and known inhibitors of the STAT3 and NF-κB pathways.

Table 1: Comparison of Inhibitory Activity against STAT3

CompoundTargetCell LineIC50 / Effective ConcentrationReference
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolSTAT3 (DNA binding)HCT116, SW480Dose-dependent inhibition (0-15 µg/ml)[1][2]
StatticSTAT3Various~5 µM[2]
NiclosamideSTAT3Various~1 µMN/A

Table 2: Comparison of Inhibitory Activity against NF-κB

CompoundTargetCell LineIC50 / Effective ConcentrationReference
(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenolNF-κB (p50 DNA binding)HCT116, SW480Dose-dependent inhibition (0-15 µg/ml)[1][2]
Phenylarsine Oxide (PAO)NF-κBVarious~0.1 µM[2]
Bay 11-7082IKKβ (upstream of NF-κB)Various~5-10 µMN/A

Experimental Protocols

The following are summaries of the key experimental protocols used to determine the biological activity of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol.

Cell Culture and Viability Assays: Human colon cancer cell lines, HCT116 and SW480, were cultured in standard conditions. Cell viability was assessed using the MTT assay after treatment with various concentrations of the test compound for specified durations.

Apoptosis Assays: Apoptosis was determined by flow cytometry using Annexin V and propidium iodide staining. The expression of apoptosis-related proteins such as Fas and death receptor 3 (DR3) was measured by Western blotting.

Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from treated and untreated cells were incubated with radiolabeled oligonucleotide probes corresponding to the consensus binding sites for STAT3 and NF-κB. The protein-DNA complexes were then resolved by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.

Pull-down Assay: To confirm direct binding, biotinylated (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol was incubated with cell lysates. The complex was then pulled down using streptavidin-agarose beads, and the presence of STAT3 and NF-κB p50 was detected by Western blotting.

In Vivo Tumor Growth Inhibition: Xenograft mouse models were established by subcutaneously injecting HCT116 cells into nude mice. The mice were then treated with the compound at various doses, and tumor volume was measured periodically to assess the in vivo anti-tumor efficacy.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the experimental workflow used to characterize the biological activity of the this compound analog.

G cluster_0 Apoptosis Induction Pathway cluster_1 STAT3 and NF-κB Inhibition Pathway Compound (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol Fas Fas Compound->Fas DR3 Death Receptor 3 Compound->DR3 STAT3 STAT3 Compound->STAT3 Inhibits DNA binding NFkB NF-κB (p50) Compound->NFkB Inhibits DNA binding Apoptosis Apoptosis Fas->Apoptosis DR3->Apoptosis GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription NFkB->GeneTranscription

Caption: Mechanism of action of the this compound analog.

G cluster_workflow Experimental Workflow Start Compound Synthesis and Characterization InVitro In Vitro Studies Start->InVitro CellCulture Cell Culture (HCT116, SW480) InVitro->CellCulture InVivo In Vivo Studies InVitro->InVivo Viability Cell Viability Assay (MTT) CellCulture->Viability Apoptosis Apoptosis Assay (Flow Cytometry) CellCulture->Apoptosis EMSA EMSA for STAT3 & NF-κB CellCulture->EMSA PullDown Pull-down Assay CellCulture->PullDown End Data Analysis and Conclusion Viability->End Apoptosis->End EMSA->End PullDown->End Xenograft Xenograft Mouse Model InVivo->Xenograft TumorGrowth Tumor Growth Measurement Xenograft->TumorGrowth TumorGrowth->End

Caption: Workflow for evaluating the anti-cancer activity of the analog.

References

Comparative Analysis of 3-Allyl-4,5-dimethoxybenzoic acid Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available benchmark studies for compounds structurally related to 3-Allyl-4,5-dimethoxybenzoic acid reveals a current lack of direct experimental data for this specific molecule in cellular assays. However, significant research has been conducted on structurally similar compounds, providing valuable insights into potential mechanisms of action and anti-cancer activities. This guide presents a comparative analysis of a closely related analog, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, to serve as a preliminary benchmark.

Overview of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol

(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol has been investigated for its anti-cancer properties, particularly in colon cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit tumor growth both in vitro and in vivo. The primary mechanism of action involves the modulation of key signaling pathways, including STAT3 and NF-κB.

Data Presentation: In Vitro Efficacy in Colon Cancer Cell Lines

The following table summarizes the dose-dependent effects of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol on the viability of HCT116 and SW480 human colon cancer cell lines.

Cell LineConcentration (µg/mL)Effect
HCT1160 - 15Dose-dependent induction of apoptotic cell death[1][2][3]
SW4800 - 15Dose-dependent induction of apoptotic cell death[1][2][3]

Mechanism of Action: Signaling Pathway Modulation

(E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol exerts its anti-cancer effects through the activation of apoptotic pathways and the inhibition of pro-survival signaling. A key finding is its ability to directly bind to and suppress the DNA binding activity of both STAT3 and the NF-κB p50 subunit[1][2]. This dual inhibition leads to the upregulation of death receptors Fas and DR3, ultimately promoting apoptosis.

G cluster_drug Drug Action cluster_pathways Signaling Pathways cluster_receptors Death Receptors cluster_outcome Cellular Outcome Drug (E)-4-(3-(3,5-dimethoxyphenyl)allyl)- 2-methoxyphenol STAT3 STAT3 Drug->STAT3 inhibits NFkB NF-κB p50 Drug->NFkB inhibits Fas Fas STAT3->Fas suppresses DR3 DR3 STAT3->DR3 suppresses NFkB->Fas suppresses NFkB->DR3 suppresses Apoptosis Apoptosis Fas->Apoptosis DR3->Apoptosis

Caption: Mechanism of Action of a this compound analog.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: HCT116 and SW480 human colon cancer cells.

  • Treatment: Cells were treated with varying concentrations (0-15 µg/mL) of (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol.

  • Method: The effect on cell viability was determined using a standard method such as the MTT assay, which measures metabolic activity as an indicator of cell viability.

Electrophoretic Mobility Shift Assay (EMSA)
  • Objective: To determine the DNA binding activity of STAT3 and NF-κB.

  • Procedure: Nuclear extracts from treated and untreated colon cancer cells were incubated with radiolabeled oligonucleotide probes corresponding to the consensus binding sites for STAT3 and NF-κB. The protein-DNA complexes were then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band in treated cells indicates inhibition of DNA binding.

Pull-down Assay
  • Objective: To demonstrate direct binding of the compound to STAT3 and NF-κB p50.

  • Procedure: The compound was immobilized on a resin and incubated with cell lysates containing STAT3 and NF-κB p50. After washing to remove non-specific binders, the proteins bound to the resin were eluted and identified by Western blotting.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-cancer effects of a test compound.

G start Start cell_culture Culture HCT116 & SW480 cells start->cell_culture treatment Treat cells with (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol (0-15 µg/mL) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay molecular_assays Molecular Assays treatment->molecular_assays end End viability_assay->end emsa EMSA for STAT3/NF-κB DNA Binding molecular_assays->emsa pulldown Pull-down Assay for Direct Binding molecular_assays->pulldown western_blot Western Blot for Fas & DR3 Expression molecular_assays->western_blot emsa->end pulldown->end western_blot->end

Caption: In Vitro Experimental Workflow.

Conclusion

While direct benchmark studies on this compound are not currently available in the public domain, the research on the structurally related compound, (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol, provides a strong foundation for predicting its potential biological activities. The demonstrated anti-cancer effects through the inhibition of STAT3 and NF-κB pathways suggest that this compound may warrant further investigation as a potential therapeutic agent. Future studies should aim to directly assess the efficacy and mechanism of action of this compound in various cellular models.

References

In-Silico Docking Analysis of 3-Allyl-4,5-dimethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico docking studies on 3-Allyl-4,5-dimethoxybenzoic acid and structurally similar molecules. Due to the limited availability of direct docking research on this compound, this guide presents a hypothetical study alongside documented findings for analogous compounds to offer a valuable comparative perspective for future research. The data presented for this compound is a realistic projection based on the docking performance of similar chemical structures.

Comparative Docking Performance

The following table summarizes the in-silico docking performance of this compound and selected alternative compounds against various protein targets. The binding energy, a key indicator of binding affinity, is presented for each ligand-protein interaction. Lower binding energy values typically suggest a more stable and favorable interaction.

LigandProtein TargetPDB IDDocking SoftwareBinding Energy (kcal/mol)
This compound (Hypothetical) Cyclooxygenase-2 (COX-2)5KIRAutoDock Vina-8.2
3,4,5-Trimethoxybenzoic acid AcrAB-TolC efflux system5O8CAutoDock Vina-6.5[1]
Gentisic acid (2,5-dihydroxybenzoic acid) SARS-CoV-2 main protease6WNPNot Specified-42.13 (Docking Score)[2]
Vanillic acid (4-hydroxy-3-methoxybenzoic acid) Acetylcholinesterase (AChE)1EVENot SpecifiedWeaker interaction than protocatechuic acid[3]
N-(3-allyl-4-isopropoxyphenyl)adamantan carboxamide Soybean Lipoxygenase-3 (SLO)1IK3AutoDock 4.2Not explicitly stated, but identified as a potent inhibitor[4]

Experimental Protocols

In-silico molecular docking studies are computational simulations that predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor). A typical workflow involves the following key steps:

  • Protein and Ligand Preparation: The three-dimensional structures of the protein target and the ligand are prepared for docking. This involves downloading the protein structure from a repository like the Protein Data Bank (PDB), removing water molecules, adding hydrogen atoms, and assigning charges. The ligand's 3D structure is also generated and optimized.

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm to place the ligand.

  • Docking Simulation: A docking program, such as AutoDock Vina, is used to explore various possible conformations of the ligand within the protein's active site. The program employs scoring functions to evaluate the binding energy of each conformation.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Visualizations

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict a relevant signaling pathway and a standard experimental workflow for in-silico docking.

G cluster_inflammation Inflammatory Signaling Pathway cluster_inhibition Inhibition by this compound Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Ligand This compound Ligand->COX2 Inhibits

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

G Start Start: Define Research Question Protein_Prep Protein Preparation (Download from PDB, Clean Structure) Start->Protein_Prep Ligand_Prep Ligand Preparation (Generate 3D Structure, Optimize) Start->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (Run Simulation with AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Conclusion Conclusion and Further Steps Analysis->Conclusion

Caption: A generalized workflow for in-silico molecular docking.

References

A Comparative Study: 3-Allyl-4,5-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-Allyl-4,5-dimethoxybenzoic acid and 3,4,5-trimethoxybenzoic acid, focusing on their physicochemical properties, synthesis, and biological activities. While extensive data is available for 3,4,5-trimethoxybenzoic acid, a well-studied natural product derivative, information on this compound is notably scarce, presenting an opportunity for novel research. This comparison aims to leverage the known attributes of the trimethoxy compound to infer the potential characteristics and activities of its allyl-substituted analogue.

Physicochemical Properties: A Comparative Overview

The substitution of a methoxy group with an allyl group is expected to introduce significant changes in the physicochemical properties of the molecule. The allyl group, with its nonpolar hydrocarbon chain, is likely to increase the lipophilicity of this compound compared to the more polar 3,4,5-trimethoxybenzoic acid. This difference could have profound implications for solubility, membrane permeability, and pharmacokinetic profiles.

PropertyThis compound3,4,5-trimethoxybenzoic acid
Molecular Formula C12H14O4[1]C10H12O5
Molecular Weight 222.24 g/mol [1]212.20 g/mol
Appearance Not availableWhite to beige fine crystalline powder.[2]
Melting Point Not available168-171 °C.[2]
Boiling Point Not available225-227 °C at 10 mmHg.[2]
Solubility Not availableSlightly soluble in chloroform and methanol.
pKa Not available~4.3

Synthesis and Experimental Protocols

Synthesis of 3,4,5-trimethoxybenzoic acid

A common method for the synthesis of 3,4,5-trimethoxybenzoic acid is the exhaustive methylation of gallic acid using a methylating agent such as dimethyl sulfate in the presence of a base.[2]

Experimental Protocol: Methylation of Gallic Acid

  • Dissolution: Dissolve gallic acid in a suitable solvent, such as aqueous sodium hydroxide.

  • Methylation: Add dimethyl sulfate dropwise to the cooled solution while stirring. The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Neutralization: After the reaction is complete, neutralize the mixture with an acid, such as hydrochloric acid, to precipitate the product.

  • Isolation and Purification: Collect the crude 3,4,5-trimethoxybenzoic acid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or water to obtain the pure product.

Synthesis_of_3_4_5_trimethoxybenzoic_acid Gallic_acid Gallic Acid Intermediate Methylated Intermediate Gallic_acid->Intermediate Methylation Dimethyl_sulfate Dimethyl Sulfate (Methylating Agent) Dimethyl_sulfate->Intermediate Base Base (e.g., NaOH) Base->Intermediate Product 3,4,5-trimethoxybenzoic acid Intermediate->Product Acidification

Proposed Synthesis of this compound

A potential synthetic route to this compound could start from a suitably protected 3-hydroxy-4,5-dimethoxybenzoic acid derivative. The phenolic hydroxyl group could be allylated, followed by deprotection of the carboxylic acid.

Proposed Experimental Workflow

Proposed_Synthesis_Workflow start Start: 3-hydroxy-4,5-dimethoxybenzoic acid derivative step1 Protection of Carboxylic Acid start->step1 step2 Allylation of Phenolic Hydroxyl (e.g., with Allyl Bromide) step1->step2 step3 Deprotection of Carboxylic Acid step2->step3 end_product This compound step3->end_product

Biological Activities: Known vs. Potential

3,4,5-trimethoxybenzoic acid has been investigated for a variety of biological activities. The introduction of an allyl group in this compound could modulate these activities or introduce new ones. The increased lipophilicity of the allyl-substituted compound might enhance its ability to cross cell membranes, potentially leading to increased potency or altered pharmacological effects.

Known Biological Activities of 3,4,5-trimethoxybenzoic acid
  • Antimicrobial Activity: Derivatives of 3,4,5-trimethoxybenzoic acid have shown activity against various microorganisms. For instance, certain amide derivatives have been synthesized and evaluated for their antimicrobial properties.

  • Anti-inflammatory Effects: Some studies have suggested that 3,4,5-trimethoxybenzoic acid and its derivatives possess anti-inflammatory properties.

  • Antitumor Activity: Derivatives of the closely related 3,4,5-trimethoxycinnamic acid have been extensively studied for their antitumor effects.[3] This suggests that the 3,4,5-trimethoxybenzoyl moiety can be a valuable pharmacophore in the design of anticancer agents.

  • Central Nervous System (CNS) Activity: 3,4,5-trimethoxycinnamic acid, a structurally similar compound, has been reported to have anticonvulsant and sedative activities.[3]

Potential Biological Activities of this compound

The presence of the allyl group could confer unique biological activities to this compound.

  • Enhanced Bioavailability: The increased lipophilicity may lead to better absorption and distribution in the body.

  • Modified Receptor Binding: The allyl group could introduce new interactions with biological targets, potentially leading to different or more potent activities compared to its trimethoxy counterpart. The double bond in the allyl group can also participate in various biological reactions.

  • Novel Pharmacological Profile: The combination of the dimethoxybenzoic acid core with the allyl group could result in a completely new pharmacological profile, warranting investigation into its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Signaling Pathway Involvement

While specific signaling pathways for this compound are unknown, derivatives of 3,4,5-trimethoxybenzoic acid have been shown to interact with various cellular targets. For example, some derivatives have been investigated as inhibitors of enzymes involved in inflammatory pathways.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Compound 3,4,5-trimethoxybenzoic acid derivatives Compound->Kinase_Cascade Inhibition

Conclusion and Future Directions

This comparative guide highlights the significant knowledge gap between the well-characterized 3,4,5-trimethoxybenzoic acid and the largely unexplored this compound. The structural difference—an allyl group versus a methoxy group—is predicted to have a substantial impact on the physicochemical properties and biological activities of these compounds.

The lack of experimental data for this compound underscores a promising area for future research. Key research directions should include:

  • Development of a reliable synthetic protocol for this compound.

  • Thorough characterization of its physicochemical properties , including solubility, pKa, and lipophilicity (logP).

  • In-depth evaluation of its biological activities , particularly in areas where 3,4,5-trimethoxybenzoic acid has shown promise, such as antimicrobial, anti-inflammatory, and anticancer applications.

Such studies would not only fill the existing data void but also potentially uncover a novel therapeutic agent with unique pharmacological properties. The insights gained from comparing these two molecules will be invaluable for medicinal chemists and drug development professionals in the design of new and more effective therapeutic agents.

References

Safety Operating Guide

Safe Disposal of 3-Allyl-4,5-dimethoxybenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Allyl-4,5-dimethoxybenzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Safety glasses with side shields or chemical goggles.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4][5]
Body Protection Laboratory coat or other protective clothing to prevent skin exposure.[3]
Respiratory Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator may be necessary.[3]

Waste Characterization and Segregation

This compound should be treated as hazardous chemical waste. It is crucial to prevent mixing it with other waste streams to avoid dangerous reactions.

  • Waste Classification: Solid chemical waste.

  • Incompatibilities: Avoid mixing with strong oxidizing agents (e.g., perchlorates, nitrates) and strong bases.[1]

  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix with other chemical wastes unless compatibility has been confirmed.[6][7]

Step-by-Step Disposal Protocol

Step 1: Container Selection and Labeling

  • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.[7]

  • The container must be in good condition, with no cracks or leaks.[6]

  • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.

Step 2: Waste Accumulation

  • All waste must be accumulated in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[6][8]

  • Keep the waste container securely closed at all times, except when adding waste.[7][8]

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Step 3: Accidental Spill Cleanup

  • In case of a spill, ensure the area is well-ventilated.[1]

  • Wearing appropriate PPE, sweep up the solid material and place it into the designated hazardous waste container.[2][9] Avoid creating dust.[10]

  • Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials (e.g., contaminated wipes, absorbent pads) and place them in the hazardous waste container.

  • Do not wash spills down the drain.[1]

Step 4: Final Disposal

  • Once the waste container is full or has been in the SAA for one year, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

  • Hazardous chemicals must not be disposed of in regular trash or poured down the drain.[8][11]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12]

Emergency Procedures

Table 2: Emergency Contact and First Aid

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[13]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[14]

Disposal Workflow Diagram

G Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection cluster_2 Disposal A Assess Hazards & Don PPE B Select & Label Waste Container A->B C Collect Waste in SAA B->C D Manage Spills C->D If Spill Occurs E Container Full or 1 Year Limit C->E D->C F Contact EHS for Pickup E->F G Final Disposal at Approved Facility F->G

Figure 1. Disposal Workflow for this compound

References

Personal protective equipment for handling 3-Allyl-4,5-dimethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 3-Allyl-4,5-dimethoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds. Users should always consult the specific Safety Data Sheet (SDS) for the product they are using.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Details
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1]Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Protective clothing.Wear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA-approved respirator.Use a dust respirator if ventilation is inadequate or if dusts are generated.[1][2] Follow local and national regulations.

Operational Plan: Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[2]

  • Keep away from sources of ignition.

  • Take precautionary measures against static discharges.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and its container in accordance with local, regional, national, and international regulations. This material and its container must be disposed of as hazardous waste.[4] Do not allow the product to enter drains.[4][5]

Experimental Workflow: Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace handle_weigh Weigh/Measure Chemical prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate After experiment cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect After cleanup disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_dispose Dispose According to Regulations disposal_store->disposal_dispose

Safe Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.